Azithromycin hydrate
描述
Structure
2D Structure
属性
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMPHJKQVUDLQE-KUJJYQHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922539 | |
| Record name | Azithromycin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117772-70-0 | |
| Record name | Azithromycin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action
Subcellular Accumulation and Distribution
Tissue Penetration and Concentration Dynamics
A notable characteristic of azithromycin (B1666446) dihydrate is its extensive distribution into tissues, leading to significantly higher concentrations in various tissues compared to plasma or serum nih.govmims.comhres.ca. This high tissue concentration is attributed to its high lipid solubility and an ion-trapping mechanism that confines the drug within the acidic lysosomes of white blood cells (WBCs) wikipedia.orgnih.gov. Azithromycin dihydrate is actively transported to the site of infection, particularly concentrating within phagocytes (e.g., macrophages, polymorphonuclear leukocytes) and fibroblasts wikipedia.orgdrugbank.comnih.gov. Intracellular azithromycin concentrations can be over 50 times higher than in plasma and have been observed to be up to 226 times the interstitial fluid concentrations in phagocytic cells and nearly 4000-fold higher in fibroblasts than extracellular concentrations wikipedia.orgpsu.edu.
The prolonged presence of azithromycin dihydrate in tissues is due to its slow release from intracellular compartments, contributing to a long and biphasic elimination half-life, which can be up to 68 hours (approximately 2-3 days) wikipedia.orgnih.govdroracle.ai. This extended half-life allows for sustained bacteriostatic levels in infected tissues for several days after the last dose wikipedia.orgdroracle.ai. For instance, concentrations in prostate and tonsil tissues have shown apparent half-lives of 2.3 days and 3.2 days, respectively nih.govdroracle.ai.
The following table illustrates the typical tissue-to-plasma concentration ratios of azithromycin:
| Tissue/Cell Type | Concentration Ratio (Tissue/Cell:Plasma) | Source |
| General Tissue | >50:1 | wikipedia.org |
| Phagocytes | Up to 226:1 (intracellular:interstitial fluid) | psu.edu |
| Fibroblasts | Up to 4000:1 (intracellular:extracellular) | psu.edu |
| Lung | Significantly higher than plasma | drugbank.commims.com |
| Tonsils | Significantly higher than plasma | drugbank.comnih.govmims.com |
| Prostate | Significantly higher than plasma | drugbank.comnih.gov |
| White Blood Cells (WBCs) | Highest observed concentrations | nih.govresearchgate.net |
Influence of pH on Antimicrobial Activity
The antimicrobial activity of azithromycin dihydrate is significantly influenced by pH nih.govasm.org.
Azithromycin dihydrate exhibits enhanced antimicrobial activity at alkaline pH researchgate.netnih.govasm.org. This increased potency is consistent with studies showing that alkaline pH can reduce the minimum inhibitory concentration (MIC) of azithromycin against certain bacteria asm.orgpsu.edu. For example, for Salmonella typhi and Staphylococcus aureus, an alkaline pH has been demonstrated to reduce the MIC of azithromycin psu.edu.
Azithromycin dihydrate is a weak base with two amine groups, having pKa values around 8.7 and 9.3 srce.hr. The ionization state of azithromycin plays a crucial role in its ability to permeate biological membranes nih.govsrce.hr. Cells are considerably more permeable to the unionized (deprotonated) form of the drug researchgate.net. This higher membrane passage rate of the unionized form is believed to be a key factor explaining the increased antimicrobial activity of azithromycin dihydrate at alkaline pH, where a greater proportion of the drug exists in its deprotonated, unionized state nih.govasm.org. The transport of macrolides, including azithromycin, through biological membranes is often governed by pH differences across the membranes srce.hrresearchgate.net.
Antimicrobial Spectrum and Efficacy Research
Susceptibility Profiles of Gram-Positive Bacteria
A decrease in macrolide susceptibility over time has been observed, particularly in Streptococcus pneumoniae and Staphylococcus aureus, as well as in viridans streptococci and Streptococcus agalactiae. pom.go.idpfizer.compharmacyboardkenya.orgdafrapharma.com Azithromycin (B1666446) also demonstrates cross-resistance with erythromycin-resistant Gram-positive isolates. pom.go.idpfizer.comdafrapharma.com
Staphylococcus aureus is an aerobic and facultative Gram-positive bacterium often susceptible to azithromycin, especially erythromycin-susceptible isolates. pom.go.idpfizer.compharmacyboardkenya.orgwikipedia.org However, most strains of methicillin-resistant Staphylococcus aureus (MRSA) are resistant to azithromycin. pom.go.idpfizer.comfda.govfda.gov Research has monitored azithromycin resistance in S. aureus isolates, with one study reporting that azithromycin resistance in S. aureus isolates did not differ significantly before and after intervention (26.42% vs 16.46%) in a cohort of children. nih.gov
Streptococcus pneumoniae is commonly susceptible to azithromycin. pom.go.idpfizer.compharmacyboardkenya.orgwikipedia.orghres.capfizer.com Nevertheless, a decrease in macrolide susceptibility in S. pneumoniae has been noted over time. pom.go.idpfizer.compharmacyboardkenya.orgdafrapharma.comnih.gov Global surveillance data from 2015-2017 indicated that macrolides, including azithromycin, showed susceptibility rates ranging from 67.1–69.4% against S. pneumoniae isolates. dovepress.com Penicillin-resistant S. pneumoniae (PRSP) also frequently exhibits macrolide resistance. pfizer.com
Streptococcus pyogenes is a Group A Beta-Hemolytic Streptococcus commonly susceptible to azithromycin. pom.go.idpfizer.compharmacyboardkenya.orgwikipedia.orgresearchgate.net Although azithromycin can effectively eradicate susceptible strains from the nasopharynx, susceptibility testing is advised due to the existence of resistant strains. pom.go.idefda.gov.etpfizermedicalinformation.ca
Streptococcus agalactiae (Group B streptococcus) is generally susceptible to azithromycin. pom.go.idpfizer.compharmacyboardkenya.orgwikipedia.orgpfizer.com However, a decrease in macrolide susceptibility has been observed over time among Streptococcus agalactiae, similar to other streptococcal species. pfizer.comdafrapharma.com
Susceptibility Profiles of Gram-Negative Bacteria
Azithromycin is active against several aerobic and facultative Gram-negative bacteria. Commonly susceptible organisms include Bordetella pertussis, Campylobacter jejuni, Haemophilus ducreyi, Haemophilus influenzae, Haemophilus parainfluenzae, Legionella pneumophila, Moraxella catarrhalis, and Neisseria gonorrhoeae. pom.go.idpfizer.comwikipedia.orgnih.gov
Despite its activity against some Gram-negative species, Pseudomonas spp. and most Enterobacteriaceae are inherently resistant to azithromycin. pom.go.idpfizer.com However, azithromycin has been used to treat Salmonella enterica infections, and its activity against Escherichia coli, Salmonella enteritidis, Salmonella typhi, Enterobacter species, Aeromonas hydrophila, and Klebsiella species can be variable, necessitating susceptibility testing. pom.go.idpfizer.com
Research has indicated that for multidrug-resistant Gram-negative bacteria, such as Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa, azithromycin susceptibility can increase significantly when tested on RPMI-1640 agar (B569324) compared to standard Mueller-Hinton agar. researchgate.net This observation suggests that modifying antimicrobial susceptibility testing parameters to better reflect in vivo conditions may reveal additional treatment options for Gram-negative multidrug-resistant infections. researchgate.net
Activity Against Atypical Pathogens
Mycoplasma spp.
Azithromycin dihydrate demonstrates established efficacy against Mycoplasma pneumoniae, a common cause of respiratory infections hres.caresearchgate.nethres.ca. Research indicates that azithromycin exhibits superior antibacterial effects when compared to oral doxycycline (B596269) in the treatment of Mycoplasma pneumoniae pneumonia in pediatric patients nih.gov. Furthermore, studies highlight azithromycin's capacity to mitigate inflammatory responses and improve the hypercoagulable state associated with Mycoplasma pneumoniae pneumonia in children nih.gov. However, the emergence of macrolide resistance in M. pneumoniae strains is a recognized concern. Such resistance is often linked to point mutations at the 2063 site within domain V of the 23S rRNA gene, as well as the presence of efflux pump genes, namely msrA/B and mefA researchgate.net. While azithromycin is generally effective against Mycoplasma pneumoniae, some studies have reported resistance among genital mycoplasmas, including Mycoplasma genitalium researchgate.net.
Mycobacterium avium Complex
Azithromycin dihydrate exhibits in vitro activity against organisms belonging to the Mycobacterium avium complex (MAC), which encompasses Mycobacterium avium and Mycobacterium intracellulare hres.cafda.govfda.govlabriva.commedsinfo.com.aumedcentral.com. Its activity extends to phagocytized MAC organisms, as observed in studies utilizing mouse and human macrophage cell cultures hres.cafda.govlabriva.com. While azithromycin demonstrates efficacy, it is important to note that specific interpretive criteria for defining susceptible or resistant MAC isolates have not been standardized or validated for azithromycin fda.govmedsinfo.com.aufda.govfda.gov. Cross-resistance between azithromycin and clarithromycin (B1669154) has been reported for MAC isolates fda.gov.
Table 1: Azithromycin MIC Values for Mycobacterium avium Complex at Varying pH
| pH of Middlebrook 7H11 Agar | Azithromycin MIC Reduction (Fold) |
| 6.6 to 7.4 | 4 to 8 fold decrease fda.gov |
(Data extracted from: fda.gov)
Activity Against Biofilms
Azithromycin dihydrate has demonstrated significant activity against bacterial biofilms. Its anti-biofilm effects are primarily attributed to its interference with quorum sensing (QS), a crucial bacterial communication system that governs biofilm formation and maintenance spandidos-publications.comseq.esasm.org. By disrupting QS, azithromycin, like other macrolides, can reduce biofilm integrity and enhance the susceptibility of bacteria to other antimicrobial agents spandidos-publications.com.
Research indicates that azithromycin can effectively reduce biofilm formation in various pathogens, including Pseudomonas aeruginosa and Staphylococcus xylosus seq.esasm.orgfrontiersin.org. Furthermore, it has been shown to decrease the production of α-hemolysin and inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) frontiersin.org. Notably, even sub-inhibitory concentrations (sub-MIC) of azithromycin are capable of inhibiting biofilm development frontiersin.org. Beyond its impact on QS, azithromycin has also been reported to directly disrupt the outer membrane of P. aeruginosa and influence its virulence factors asm.org. However, findings regarding combinations can vary; for instance, azithromycin in conjunction with fluoroquinolones has demonstrated a reduced biofilm-inhibiting effect against Stenotrophomonas maltophilia, potentially due to interference with protein synthesis dovepress.com.
In Vitro Antimicrobial Susceptibility Testing Methodologies
Minimum Inhibitory Concentration (MIC) determinations for azithromycin dihydrate are commonly performed using standardized dilution methods, such as broth microdilution or agar dilution medsinfo.com.aupfizer.commedsafe.govt.nzpom.go.idpharmascholars.com. Additionally, disk diffusion methods are employed, where susceptibility is assessed by measuring the diameters of inhibition zones around azithromycin-impregnated disks pfizer.commedsafe.govt.nzpom.go.id. The MIC values of azithromycin can vary substantially depending on the bacterial species. For example, studies have shown that the MIC and Minimum Bactericidal Concentration (MBC) values for azithromycin against Pseudomonas spp., Shigella spp., and Escherichia coli can be elevated (>64.0 mg/ml), whereas for Bacillus pumillus, they can be as low as 1.0-2.0 mg/ml pharmascholars.com. These values are critical indicators of the in vitro potency of the antibiotic.
Standardized interpretive criteria for azithromycin susceptibility testing are provided by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) pfizer.commedsafe.govt.nzpom.go.idfda.gov. These criteria are applied to results obtained from both dilution methods (MIC determination) and disk susceptibility methods medsinfo.com.aumedsafe.govt.nzpom.go.id.
CLSI provides specific breakpoints for various organisms, including Haemophilus species, Moraxella catarrhalis, Neisseria meningitidis, Streptococcus pneumoniae, β-hemolytic streptococci, and viridans streptococci pfizer.compom.go.id. Similarly, EUCAST has established susceptibility breakpoints for azithromycin against organisms such as Staphylococcus species, Streptococcus pneumoniae, β-haemolytic Streptococci, Haemophilus influenzae, and Moraxella catarrhalis medsafe.govt.nz. For Salmonella Typhi, CLSI guidelines released in 2015 include specific breakpoints nih.gov. EUCAST also acknowledges the use of azithromycin in the treatment of S. Typhi infections, with MICs generally ≤16 mg/L nih.gov. It is important to note that for Mycobacterium avium Complex (MAC) isolates, universally accepted specific breakpoints for azithromycin susceptibility have yet to be established fda.govmedsinfo.com.aufda.govfda.gov.
Table 2: Representative Interpretive Criteria for Azithromycin (MIC in mg/L)
| Organism | CLSI Susceptible (MIC ≤) pfizer.compom.go.id | EUCAST Susceptible (MIC ≤) medsafe.govt.nz |
| Staphylococcus aureus | 2 pom.go.id | 1 medsafe.govt.nz |
| Streptococcus pneumoniae | 0.5 pfizer.compom.go.id | 0.25 medsafe.govt.nz |
| β-haemolytic Streptococci | 0.5 pfizer.compom.go.id | 0.25 medsafe.govt.nz |
| Haemophilus influenzae | 4 pfizer.com | 0.12 medsafe.govt.nz |
| Moraxella catarrhalis | 0.25 pfizer.com | 0.25 medsafe.govt.nz |
(Data extracted from: pfizer.commedsafe.govt.nzpom.go.id)
The in vitro antimicrobial potency of azithromycin dihydrate is significantly influenced by the pH of the microbiological growth medium and the CO2 tension during incubation fda.govmedsafe.govt.nzpom.go.idpfizer.comnih.govresearchgate.net. Elevated CO2 tensions, often employed for the growth of streptococci and anaerobes, lead to a reduction in the medium's pH fda.govmedsafe.govt.nzpom.go.idpfizer.comnih.gov. This pH reduction has a more pronounced negative impact on the apparent potency of azithromycin compared to other macrolides fda.govmedsafe.govt.nzpom.go.idpfizer.comnih.gov.
Consequently, it is recommended that the in vitro activity of azithromycin be assessed in ambient air to ensure the physiological pH of the growth medium is maintained medsafe.govt.nzpom.go.idpfizer.com. Ideally, the initial pH of the growth medium should be within the range of 7.2-7.4, and the CO2 content of the incubation atmosphere should be minimized for accurate susceptibility testing fda.gov.
Studies have consistently shown that azithromycin's activity decreases at lower pH levels. For instance, the MIC for Neisseria gonorrhoeae was observed to increase by 2 to 16-fold when the pH was decreased from 7.6 to 6.4 nih.gov. Similarly, for Staphylococcus aureus, the MIC was approximately 16 times higher at pH 5.0 compared to pH 7.4 researchgate.net. For MAC strains, azithromycin MIC values decreased by 4 to 8-fold as the pH of Middlebrook 7H11 agar medium increased from 6.6 to 7.4 fda.gov. Generally, azalide antibiotics, including azithromycin, exhibit optimal antimicrobial activity at a pH of 8.0 oup.com.
Mechanisms of Antimicrobial Resistance
Target Modification
Alterations in the drug's target site, the 50S ribosomal subunit, are a primary mechanism of resistance, preventing or reducing the binding affinity of azithromycin (B1666446). nih.govnih.gov
The most prevalent mechanism of macrolide resistance involves the methylation of the 23S ribosomal RNA (rRNA). nih.govtandfonline.com This modification is mediated by a family of enzymes known as erythromycin (B1671065) ribosome methylases (Erm), which are encoded by erm genes. rcsb.orgnih.gov These genes are often located on mobile genetic elements, facilitating their spread among bacteria. nih.gov
The Erm methyltransferases add one or two methyl groups to a specific adenine (B156593) residue, typically A2058 (E. coli numbering), within domain V of the 23S rRNA. msu.runih.govrcsb.org This methylation event sterically hinders the binding of azithromycin to its ribosomal target, thereby conferring resistance. tandfonline.comrcsb.org Different classes of erm genes, such as erm(A), erm(B), erm(C), and erm(F), have been identified in various bacterial species. nih.govnih.gov For instance, erm(A) and erm(C) are commonly found in Staphylococcus aureus, while erm(B) is prevalent in streptococci and some Shigella species. nih.govnih.govnih.gov
| Gene | Function | Mechanism of Resistance |
| erm (e.g., erm(A), erm(B), erm(C), erm(F)) | Encodes rRNA methyltransferase | Methylates adenine A2058 on the 23S rRNA, which blocks azithromycin binding. nih.govtandfonline.comrcsb.org |
In addition to enzymatic modification, mutations directly within the 23S rRNA gene (rrl) can also confer resistance to azithromycin. These mutations are typically point mutations at specific nucleotide positions within domain V, the region critical for macrolide binding. nih.govasm.org The most frequently observed and clinically significant mutations occur at positions A2058 and A2059 (E. coli numbering). nih.govasm.orgresearchgate.net
A mutation at A2058, often an A-to-G transition, is a common finding in macrolide-resistant strains of various bacteria, including Streptococcus pneumoniae and Streptococcus pyogenes. asm.orgresearchgate.net Similarly, mutations at position A2059, such as A2059G, have been identified as a cause of high-level azithromycin resistance in pathogens like Neisseria gonorrhoeae. asm.org These single nucleotide changes are sufficient to significantly reduce the binding affinity of azithromycin to the ribosome, leading to resistance. asm.orgasm.org In some bacteria with multiple copies of the 23S rRNA gene, a mutation in just one or a few copies can be enough to confer a resistant phenotype. asm.orgnih.gov
| Mutation Site (E. coli numbering) | Common Base Change | Associated Pathogens |
| A2058 | A → G | Streptococcus pneumoniae, Streptococcus pyogenes, Chlamydia caviae asm.orgresearchgate.netasm.org |
| A2059 | A → G | Neisseria gonorrhoeae, Haemophilus influenzae, Chlamydia caviae asm.orgasm.orgasm.org |
Alterations in ribosomal proteins L4 and L22, which are components of the 50S subunit located near the peptide exit tunnel where azithromycin binds, can also contribute to resistance. nih.govresearchgate.net Mutations in the genes encoding these proteins, rplD (L4) and rplV (L22), can affect the conformation of the ribosome and reduce the drug's binding affinity. asm.orgnih.gov
These mutations can include amino acid substitutions, deletions, or insertions within highly conserved regions of the proteins. asm.orgresearchgate.net While often associated with lower levels of resistance compared to 23S rRNA mutations, alterations in L4 and L22 have been identified in macrolide-resistant clinical isolates and laboratory-selected mutants of species such as Haemophilus influenzae and Streptococcus pneumoniae. asm.orgnih.govoup.com However, in some cases, the role of these alterations in conferring resistance appears to be minor or may require the presence of other resistance mechanisms, like efflux, to have a significant effect. researchgate.netoup.comub.edu
The modification of the ribosomal target by erm-encoded methylases results in a cross-resistance phenotype known as MLSB. nih.goveuropa.eu This phenotype signifies resistance to three distinct classes of antibiotics: M acrolides (like azithromycin and erythromycin), L incosamides (like clindamycin), and S treptogramin B. europa.euoup.com All three antibiotic classes share an overlapping binding site on the 23S rRNA. europa.eu
The expression of MLSB resistance can be either constitutive or inducible. oup.comjlabphy.org
Constitutive resistance (cMLSB): The methylase enzyme is produced continuously, leading to high-level resistance to all three antibiotic classes. oup.comjlabphy.org
Inducible resistance (iMLSB): The methylase is only synthesized in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin or azithromycin. oup.comjlabphy.org In the absence of an inducer, the bacterium may appear susceptible to lincosamides and streptogramin B in laboratory tests, which can lead to therapeutic failure if these agents are used. mdpi.com
Active Efflux Mechanisms
Another major strategy employed by bacteria to resist azithromycin is the active transport of the drug out of the cell via efflux pumps. bmj.comresearchgate.net These protein complexes, embedded in the bacterial cell membrane, recognize and expel a wide range of antimicrobial agents, reducing the intracellular concentration of the drug below its effective level. mdpi.com
Several families of efflux pumps contribute to azithromycin resistance.
MtrCDE: This is a well-characterized efflux pump in Neisseria gonorrhoeae belonging to the Resistance-Nodulation-Cell Division (RND) superfamily. nih.govasm.org The MtrCDE system is composed of three proteins: MtrD (the inner membrane transporter), MtrC (a periplasmic accessory protein), and MtrE (an outer membrane channel). asm.orgfrontiersin.org Overexpression of the mtrCDE operon, often due to mutations in its repressor gene mtrR, leads to increased efflux of various compounds, including azithromycin, conferring resistance. nih.govfrontiersin.org
mef(E): The macrolide efflux (mef) gene, specifically mef(E), encodes a proton motive force-dependent efflux pump of the Major Facilitator Superfamily (MFS). frontiersin.orgmcmaster.ca This pump confers what is known as the M phenotype, characterized by resistance to 14- and 15-membered macrolides (including azithromycin) but susceptibility to lincosamides and streptogramin B. frontiersin.org The mef(E) gene is often carried on a mobile genetic element called the Macrolide Efflux Genetic Assembly (Mega). frontiersin.org It is a predominant mechanism of macrolide resistance in Streptococcus pneumoniae, particularly in North America. frontiersin.orgasm.org Increased expression of the mef(E) gene is associated with higher levels of macrolide resistance. nih.gov
| Efflux Pump System | Gene(s) | Bacterial Species | Mechanism of Action |
| MtrCDE | mtrC, mtrD, mtrE | Neisseria gonorrhoeae | A tripartite pump that exports azithromycin and other agents from the cell. nih.govasm.org |
| Mef(E) | mef(E) | Streptococcus pneumoniae | An MFS pump that specifically exports 14- and 15-membered macrolides. frontiersin.orgasm.orgmdpi.com |
Decreased Antimicrobial Uptake
One effective strategy employed by bacteria to resist azithromycin is to limit its intracellular accumulation. This is primarily achieved through two key mechanisms: reduced permeability of the outer membrane and the active removal of the drug by efflux pumps.
The outer membrane of Gram-negative bacteria, such as Escherichia coli, naturally presents a formidable barrier to many antibiotics, including macrolides like azithromycin. nih.govresearchgate.net The inherent low permeability of this membrane contributes to intrinsic resistance. nih.gov However, bacteria can further decrease uptake by altering the composition and structure of this outer layer.
Efflux pumps are protein structures within the bacterial cell membrane that actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular target, the ribosome. asm.orgmdpi.com In many bacteria, the overexpression of these pumps is a significant factor in azithromycin resistance. asm.orgub.edu For instance, in Neisseria gonorrhoeae, mutations in the mtrR gene can lead to the overexpression of the MtrCDE efflux pump, which efficiently expels azithromycin from the cell. nih.govunil.ch Similarly, the AcrAB-TolC efflux pump in Salmonella and the CmeABC pump in Campylobacter species play crucial roles in macrolide resistance. nih.govresearchgate.net Studies have shown that inhibiting these pumps can significantly reduce the minimum inhibitory concentration (MIC) of azithromycin, highlighting their importance in resistance. ub.edunih.gov For example, in a study of E. coli isolates, the presence of an efflux pump inhibitor decreased the number of isolates with high azithromycin MICs (≥32 mg/L) from 25.9% to 12.2%. ub.edu
Macrolide Modification
Bacteria can produce enzymes that chemically modify and inactivate azithromycin, rendering it unable to bind to the ribosome. This enzymatic detoxification is a major resistance strategy. nih.gov Two principal classes of enzymes are responsible for this inactivation: esterases and phosphotransferases. nih.govijprajournal.com
Esterases
Esterases are enzymes that hydrolyze the lactone ring structure characteristic of macrolide antibiotics, including the 14- and 15-membered rings found in drugs like erythromycin and azithromycin. mdpi.comacs.org This cleavage of the lactone ring prevents the antibiotic from binding to its ribosomal target. mdpi.com The genes encoding these enzymes, primarily ere(A) and ere(B), are often located on mobile genetic elements like plasmids, which facilitates their spread among different bacterial species. researchgate.netmdpi.com The ere(A) gene, in particular, has been identified as a contributor to azithromycin resistance in Enterobacteriaceae. researchgate.net While both EreA and EreB hydrolyze 14- and 15-membered macrolides, they are not effective against 16-membered macrolides or ketolides. mdpi.com
Phosphotransferases
Macrolide phosphotransferases (MPHs) inactivate azithromycin by adding a phosphate (B84403) group to the antibiotic molecule. nih.govmcmaster.ca This phosphorylation, typically at the 2'-hydroxyl group of the desosamine (B1220255) sugar, sterically hinders the binding of the antibiotic to the ribosome. mdpi.commdpi.com The genes encoding these enzymes, designated as mph, are also frequently carried on mobile genetic elements, contributing to their dissemination. mdpi.com
Several classes of MPH enzymes have been identified, with MphA and MphB being among the most significant. mdpi.com The mph(A) gene is particularly prevalent in Enterobacteriaceae and is a major contributor to azithromycin resistance. ub.edufrontiersin.orgecu.edu.au Studies have shown a strong correlation between the presence of mph(A) and high-level azithromycin resistance. researchgate.netub.edu For example, 93% of E. coli isolates carrying the mph(A) gene exhibited an azithromycin MIC of 32 mg/L. ub.edu The mph(B) gene, initially found in E. coli, has also been identified in Gram-positive bacteria like Streptococcus uberis and can inactivate both 14- and 16-membered macrolides. researchgate.netasm.org
Chromosomal Mutations and Acquired Resistance Genes
Resistance to azithromycin can arise from both spontaneous mutations in the bacterial chromosome and the acquisition of new resistance genes through horizontal gene transfer. mdpi.com
Chromosomal mutations most commonly occur in the genes that code for the antibiotic's target site: the 23S rRNA component of the 50S ribosomal subunit and the ribosomal proteins L4 and L22. unil.chnih.govasm.org The 23S rRNA is the primary binding site for macrolides, and specific mutations within its domain V, such as at positions A2058 and A2059 (E. coli numbering), can prevent azithromycin from binding effectively. nih.govasm.orgmicrobiologyresearch.org These mutations are a well-documented cause of resistance in a variety of pathogens, including Streptococcus pneumoniae, Pseudomonas aeruginosa, and Mycoplasma genitalium. nih.govasm.orgbmj.com Mutations in the genes for ribosomal proteins L4 (rplD) and L22 (rplV) can also confer resistance, likely by altering the conformation of the 23S rRNA and indirectly affecting the antibiotic's binding site. unil.chnih.govresearchgate.net
In addition to chromosomal mutations, the acquisition of resistance genes is a major driver of azithromycin resistance. researchgate.netasm.org These genes, often located on mobile genetic elements like plasmids, transposons, and integrons, can spread rapidly between bacteria. mdpi.comasm.orgnih.gov The most clinically significant acquired resistance genes include:
erm genes: These genes encode for rRNA methyltransferases that add one or two methyl groups to adenine A2058 in the 23S rRNA. mdpi.comnih.gov This methylation prevents macrolides from binding to their target, often resulting in high-level resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype). mdpi.comfrontiersin.org Key examples include erm(B) and erm(C). mdpi.com
mph genes: As discussed previously, these genes encode for macrolide phosphotransferases that inactivate the drug. nih.govoup.com The mph(A) gene is frequently found on plasmids in Enterobacteriaceae and is a primary cause of azithromycin resistance in these organisms. ecu.edu.auasm.org
ere genes: These genes code for erythromycin esterases that hydrolyze the macrolide ring. researchgate.netmdpi.com
mef and msr genes: These genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. ub.edunih.gov
Epidemiology of Resistance Development and Spread
The prevalence of azithromycin resistance is increasing globally across a range of bacterial pathogens, including Neisseria gonorrhoeae, Salmonella species, and Escherichia coli. ijpsjournal.comnih.gov This rise is driven by the interplay of various factors, including the horizontal transfer of resistance genes and the selective pressure exerted by antibiotic use. ijpsjournal.com Mobile genetic elements, such as plasmids carrying genes like mph(A), erm(B), and erm(42), are instrumental in the rapid dissemination of resistance determinants among different bacterial species and serovars. asm.orgijpsjournal.com
Studies have documented alarming increases in azithromycin resistance rates in various regions. For instance, the prevalence of azithromycin-resistant N. gonorrhoeae in Canada increased from 6.3% in 2015 to 26.5% in 2018. asm.org In Taiwan, 3.1% of nontyphoidal Salmonella isolates were found to be resistant to azithromycin, a rate significantly higher than in the United States and Europe. asm.org The COVID-19 pandemic has also influenced resistance trends, with some studies reporting a significant increase in azithromycin resistance following the widespread use of the antibiotic during the pandemic. frontiersin.orgnih.govnih.gov A study in India found the prevalence of azithromycin resistance in clinical bacterial isolates to be 22% after the pandemic. frontiersin.orgnih.gov
Impact of Suboptimal Dosing and Duration
The administration of azithromycin at improper doses or for an insufficient duration is a critical factor in the emergence and spread of resistant organisms. nih.govbpac.org.nz Suboptimal dosing, where antibiotic concentrations are too low to eradicate the infection but high enough to select for resistant mutants, creates an environment ripe for resistance development. bpac.org.nzbiomerieuxconnection.commdpi.com
Azithromycin's long half-life of approximately three days, while beneficial for dosing convenience, can be a double-edged sword. bpac.org.nz It results in prolonged periods of sub-inhibitory concentrations of the drug at sites of bacterial carriage, which exerts significant selective pressure for the emergence of resistant strains. bpac.org.nz This phenomenon has been observed in studies showing an increase in macrolide-resistant streptococci in the nasopharynx following azithromycin treatment. bpac.org.nz Furthermore, the use of a standard 1g dose of azithromycin for treating infections like chlamydia may be suboptimal for co-infecting pathogens like Mycoplasma genitalium, potentially encouraging the selection of azithromycin-resistant strains of the latter. bmj.comoup.com Therefore, adherence to appropriate dosing and duration guidelines is paramount to minimizing the development of resistance. bpac.org.nzbiomerieuxconnection.com
Table of Azithromycin Resistance Mechanisms
| Category | Mechanism | Specific Examples | Key Genes |
|---|---|---|---|
| Decreased Uptake | Reduced Permeability | Alterations in the outer membrane of Gram-negative bacteria. | - |
| Efflux Pumps | Active transport of azithromycin out of the cell. | mtrCDE, acrAB-TolC, cmeABC, mef, msr | |
| Macrolide Modification | Enzymatic Hydrolysis | Cleavage of the macrolide lactone ring. | ere(A), ere(B) |
| Enzymatic Phosphorylation | Addition of a phosphate group to the antibiotic. | mph(A), mph(B), mph(C) | |
| Target Site Alteration | Chromosomal Mutations | Changes in the 23S rRNA or ribosomal proteins. | rrl (23S rRNA), rplD (L4), rplV (L22) |
Geographical Variations in Resistance Patterns
The prevalence of azithromycin resistance in pathogenic bacteria is not uniform across the globe, with significant variations observed between continents, countries, and even regions within countries. ijpsjournal.comoup.com These geographical disparities are influenced by a multitude of factors, including local antibiotic prescribing practices, the prevalence of specific resistance genes, and the circulation of resistant bacterial clones.
Surveillance programs are crucial for tracking these trends. In Europe, the European Antimicrobial Resistance Surveillance Network (EARS-Net) and the WHO's Central Asian and European Surveillance of Antimicrobial Resistance (CAESAR) network monitor resistance rates. umn.edueuropa.eu These programs have revealed a distinct north-to-south and west-to-east gradient in antimicrobial resistance, with higher rates generally observed in the southern and eastern parts of the continent. umn.edueuropa.eu For instance, a 2021 report highlighted that while carbapenem (B1253116) resistance in Klebsiella pneumoniae was rare in most countries, 33% of reporting nations, predominantly in southern and eastern Europe, recorded resistance rates of 25% or higher. europa.eu
In North America, surveillance also reveals regional differences. In the United States, for example, there is evidence of geographical segregation of resistant clones of uropathogenic Escherichia coli. oup.com Similarly, azithromycin resistance in Salmonella isolates from food-producing animals and meat has been found to vary across European countries. nih.govresearchgate.netoup.com
South Asia has emerged as a hotspot for azithromycin-resistant enteric pathogens. coalitionagainsttyphoid.orgnih.govasm.org The first reports of azithromycin-resistant Salmonella Typhi, caused by a specific mutation, emerged from Bangladesh in 2019, with subsequent cases identified in Nepal, India, and Pakistan. coalitionagainsttyphoid.orgnih.gov In Bangladesh, a study analyzing data from 2001 to 2020 showed that azithromycin resistance in Shigella species increased nearly fourfold between 2011 and 2020. plos.org
The COVID-19 pandemic appears to have influenced resistance patterns. A study in Kenya reported a significant increase in azithromycin resistance in E. coli and Shigella spp., from 6.3% before the pandemic (2017-2019) to 40.4% after (2022-2023), likely due to the inappropriate use of azithromycin for viral respiratory infections. nih.gov
Resistance in Specific Bacterial Species
Neisseria gonorrhoeae
Azithromycin resistance in Neisseria gonorrhoeae is a serious global public health concern, threatening the efficacy of dual-therapy regimens for gonorrhea. mdpi.com Globally, the prevalence of azithromycin resistance in N. gonorrhoeae has been estimated at 6%, with 29.3% of countries reporting resistance levels exceeding 5%. ijpsjournal.com
The primary mechanisms of azithromycin resistance in N. gonorrhoeae involve:
Alterations in the 23S rRNA gene: Point mutations, particularly A2059G, in the peptidyltransferase loop of the 23S rRNA gene prevent azithromycin from binding to its ribosomal target. nih.govsaglik.gov.tr The C2611T mutation is associated with lower-level resistance. nih.gov
Efflux pumps: Overexpression of the MtrCDE efflux pump, often due to mutations in the mtrR repressor gene or its promoter, actively removes azithromycin from the bacterial cell. ijpsjournal.comnih.gov
**Interactive Data Table: Geographical Azithromycin Resistance in *Neisseria gonorrhoeae***
| Continent/Region | Resistance Rate (%) | Countries with >5% Resistance (Examples) |
| Global | 6.0 | - |
| South America | 9.2 | Brazil, Argentina |
| Asia | 6.3 | China, Japan, Bangladesh |
| Europe | 5.8 (2022: 25.6% >1 mg/L) | Portugal, Norway, Spain, Germany, UK |
| Africa | 5.3 | Ethiopia |
| North America | 2.1 | - |
| Oceania | 1.7 | - |
Note: Data is compiled from various studies and surveillance reports and may represent different time periods and methodologies. ijpsjournal.complos.orgjcimcr.orgwho.intdovepress.comgazi.edu.trresearchgate.net
Pseudomonas aeruginosa
Pseudomonas aeruginosa exhibits high intrinsic resistance to many antibiotics, including azithromycin, due to low outer membrane permeability and the presence of efflux pumps. medicaljournalssweden.se While not typically used for its direct bactericidal effect, azithromycin is sometimes employed in chronic P. aeruginosa infections, such as those in cystic fibrosis (CF) patients, for its anti-inflammatory and anti-biofilm properties. coalitionagainsttyphoid.orgtandfonline.com
Resistance development, particularly in the biofilm state, is a significant concern. The primary mechanisms of acquired azithromycin resistance in P. aeruginosa include:
Efflux Pump Upregulation: Increased expression of Resistance-Nodulation-Division (RND) family efflux pumps, such as MexCD-OprJ and MexAB-OprM, is a key mechanism, especially in biofilms. coalitionagainsttyphoid.orgnih.gov Hyperexpression of MexCD-OprJ is often due to mutations in its negative regulator gene, nfxB. nih.gov
Target Site Modification: Mutations in the 23S rRNA gene, the binding site for macrolides, can confer high-level resistance. tandfonline.comnih.govasm.org Specific mutations at positions corresponding to A2058, A2059, and C2611 in E. coli have been identified in resistant clinical isolates. nih.gov
Geographical surveillance data specifically for azithromycin resistance in P. aeruginosa is less common compared to other pathogens, as it is not a standard first-line therapy. However, surveillance in Europe has noted high rates of carbapenem resistance in P. aeruginosa, indicating the broader challenge of multidrug resistance in this species. umn.edueuropa.eu
Enterobacteriaceae (e.g., Escherichia coli, Salmonella spp., Shigella spp., Klebsiella spp.)
Resistance to azithromycin within the Enterobacteriaceae family is a growing concern, as this antibiotic is an important option for treating infections caused by these organisms, including traveler's diarrhea and typhoid fever. ub.edu The primary mechanisms of resistance are often encoded on mobile genetic elements, facilitating their spread. tandfonline.comresearchgate.net These include:
Macrolide-inactivating enzymes: Genes like mph(A) (macrolide phosphotransferase) and ere(A)/ere(B) (erythromycin esterase) are common. The mph(A) gene has been frequently detected in azithromycin-resistant E. coli and Shigella spp. nih.govnih.gov
Ribosomal methylation: Methylase genes, such as erm(B) and erm(C), modify the 23S rRNA target, preventing macrolide binding. tandfonline.comfrontiersin.orgsfcityclinic.org Conjugative plasmids carrying erm(B) can facilitate the rapid spread of resistance from E. coli to Salmonella. ijpsjournal.com
Efflux pumps: Point mutations in the efflux pump gene acrB (e.g., R717Q/L) have been identified as the cause of azithromycin resistance in typhoidal Salmonella. coalitionagainsttyphoid.orgnih.govnih.gov
Geographical Resistance in Enterobacteriaceae:
Escherichia coli : In Europe, a study of E. coli from food-producing animals found various resistance genes, with mef(C)-mph(G) emerging in porcine isolates. nih.govresearchgate.netoup.com A study in Gurugram, India, found a 29% azithromycin resistance rate in clinical E. coli isolates. frontiersin.org In Kenya, resistance in fecal E. coli isolates surged from 6.3% pre-COVID-19 to 40.4% post-pandemic. nih.gov Conversely, a 2021 study in Bangladesh found that E. coli from drinking water and foodstuffs was 100% sensitive to azithromycin. jcimcr.org
Salmonella spp. : Azithromycin resistance in S. Typhi and S. Paratyphi A is an urgent issue in South Asia, with resistance rates of 7% and 4%, respectively, reported in a meta-analysis in Pakistan. coalitionagainsttyphoid.orgnih.govoup.com A study in Bangladesh also noted rising resistance. oup.com In Taiwan, the azithromycin resistance rate in non-typhoidal Salmonella (NTS) was 3.1%, significantly higher than in the US (<0.1%) and Europe (0.8%). asm.orgnih.gov A meta-analysis focusing on South Asia found a pooled azithromycin resistance prevalence of 31.05% in Salmonella. researchgate.net
Shigella spp. : Resistance is globally widespread. In Southeast Asia, studies in Vietnam and Laos found resistance in 3.3% of S. flexneri and 5.4% of S. sonnei isolates. nih.gov A surveillance study in Bangladesh reported a significant increase in azithromycin resistance over a 20-year period. plos.org In Iran, a meta-analysis showed a pooled resistance rate of 30% in pediatric patients. nih.gov A study in New South Wales, Australia, found 13.1% of Shigella isolates were resistant to azithromycin. oup.comoup.com In Israel, 6% of S. flexneri and 2% of S. sonnei isolates showed decreased susceptibility. plos.org
Klebsiella pneumoniae : Studies have identified conjugative plasmids carrying multiple macrolide resistance genes, such as erm(B) and the novel erm(42), in clinical K. pneumoniae strains, which can be transferred to other Enterobacteriaceae. frontiersin.org In a study from India, 50% of clinical K. pneumoniae isolates were resistant to azithromycin. frontiersin.org While azithromycin has shown some biofilm-inhibitory activity, most clinical isolates are resistant. sfcityclinic.orgnih.gov
Interactive Data Table: Azithromycin Resistance in Select Enterobacteriaceae by Region/Country
| Species | Region/Country | Resistance Rate (%) | Year(s) of Study |
| E. coli | Kenya | 40.4 | 2022-2023 |
| E. coli | India (Gurugram) | 29 | 2024 |
| Salmonella spp. | South Asia (pooled) | 31.05 | Meta-analysis |
| S. Typhi | Pakistan | 7 | Meta-analysis |
| NTS | Taiwan | 3.1 | 2017-2018 |
| NTS | Europe | 0.8 | 2020 |
| Shigella spp. | Iran (pediatric) | 30 | Meta-analysis |
| Shigella spp. | Australia (NSW) | 13.1 | 2013-2014 |
| K. pneumoniae | India (Gurugram) | 50 | 2024 |
Note: Data is compiled from various studies and surveillance reports. nih.govnih.govasm.orgfrontiersin.orgnih.govresearchgate.netoup.comoup.com
Chlamydia trachomatis
Assessing azithromycin resistance in Chlamydia trachomatis is challenging because the bacterium is an obligate intracellular pathogen, making routine susceptibility testing difficult. mdpi.com Therefore, resistance is often inferred from clinical treatment failure rates. A meta-analysis found the pooled estimate of azithromycin treatment failure was 11.23% for urogenital chlamydial infections. nih.govresearchgate.net Another study estimated that about 1 in 20 women (5.2%) treated with azithromycin will experience treatment failure. oup.com
The primary mechanism of azithromycin resistance in C. trachomatis is the development of mutations in the 23S rRNA genes, which prevents the antibiotic from binding to the ribosome. nih.govmdpi.comnih.gov Studies have reported a prevalence of mutations related to azithromycin resistance ranging from 17.7% to 56.6% in certain populations. oup.comnih.govnih.gov While resistance can be selected for in vitro, it may be associated with reduced bacterial fitness, potentially slowing its spread in the community. oup.com There is currently no widespread surveillance of azithromycin resistance in C. trachomatis at a geographical level, though the high rates of treatment failure are a cause for concern.
Treponema pallidum
Azithromycin is not the first-line treatment for syphilis, but its use as an alternative to penicillin has been compromised by the rapid global emergence and spread of resistance in Treponema pallidum. mdpi.comasm.org This resistance is almost exclusively caused by two specific point mutations in the 23S rRNA gene: A2058G and, less commonly, A2059G. asm.orgmedicaljournalssweden.seub.edu These mutations prevent macrolide binding to the bacterial ribosome.
The prevalence of these resistance mutations is extremely high in many parts of the world, rendering azithromycin clinically unreliable for syphilis treatment in these areas.
China: A study in Shanghai found that 95.4% of T. pallidum specimens carried the A2058G mutation. umn.edu Another study across several Chinese cities found the mutation in 91.9% of patients. asm.orgnih.gov
Europe: High rates of the A2058G mutation have been reported. A study in Dublin, Ireland, found the mutation in 93.1% of sequenced samples. oup.com Resistance is also considered widespread in France. medicaljournalssweden.se
North America: The A2058G mutation has been widely reported in the United States and Canada. sfcityclinic.orgmdpi.com A meta-analysis showed a 52% prevalence of the A2058G mutation in the Americas. mdpi.com The first report of the A2058G mutation in Mexico was recently published. oup.com
Other Regions: In contrast, a study in Madagascar found no evidence of the A2058G mutation, suggesting that azithromycin might remain a viable treatment option in certain geographical areas where resistance has not yet become established. nih.gov
The high prevalence of these mutations is likely driven by the use of azithromycin for other infections, which creates selective pressure for the emergence of resistant T. pallidum strains. umn.edunih.gov
**Interactive Data Table: Prevalence of A2058G Mutation (Azithromycin Resistance) in *Treponema pallidum***
| Country/Region | Prevalence of A2058G Mutation (%) | Year(s) of Study |
| China (Shanghai) | 95.4 | Published 2011 |
| China (Multi-city) | 91.9 | 2008-2011 |
| Ireland (Dublin) | 93.1 | Published 2011 |
| Americas (pooled) | 52.0 | Meta-analysis |
| Madagascar | 0 | Published 2007 |
Note: Data is compiled from various studies. umn.eduoup.comnih.govmdpi.comnih.gov
Staphylococcus aureus (including MRSA)
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), frequently exhibits resistance to macrolides, including azithromycin. This resistance significantly limits therapeutic options, as macrolide resistance in staphylococci is often linked with resistance to lincosamides and streptogramin B antibiotics (MLSB resistance). nih.gov The prevalence of MLSB resistance is notably higher in MRSA strains (over 80%) compared to methicillin-sensitive S. aureus (MSSA) strains (about 40%). nih.gov
The principal mechanisms of macrolide resistance in S. aureus are:
Target Site Modification: This is the most common mechanism and involves the methylation of the 23S ribosomal RNA (rRNA) at position A2058. mdpi.com This modification is carried out by Erm (erythromycin ribosome methylation) enzymes, encoded by erm genes such as erm(A) and erm(C). mdpi.comnih.gov This methylation reduces the binding affinity of all MLSB antibiotics to the ribosome, resulting in cross-resistance. mdpi.com The expression of erm genes can be either constitutive (cMLSB phenotype), leading to high-level resistance to all MLSB drugs, or inducible (iMLSB phenotype), where resistance is expressed only in the presence of an inducing macrolide. nih.govejgm.co.uk Constitutive resistance is more common in MRSA strains. ejgm.co.uk
Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. In S. aureus, this is primarily mediated by ATP-binding cassette (ABC-F) proteins encoded by msr genes, such as msr(A). nih.gov This system confers resistance to macrolides and streptogramin B but not to lincosamides (MSB phenotype). nih.gov
Enzymatic Inactivation: While less common in S. aureus, some bacteria can produce enzymes that inactivate macrolides. nih.gov For instance, the mph(A) gene encodes a phosphorylase that can inactivate the antibiotic. frontiersin.org
The development of resistance in MRSA is often facilitated by the acquisition of mobile genetic elements called Staphylococcal Cassette Chromosome mec (SCCmec), which carry the mecA or mecC gene responsible for methicillin (B1676495) resistance. mdpi.com These cassettes can also carry genes conferring resistance to other antibiotic classes, including macrolides. mdpi.com
| Resistance Mechanism | Associated Genes | Phenotype | Description |
| Target Site Modification | erm(A), erm(C) | cMLSB / iMLSB | Methylation of 23S rRNA prevents antibiotic binding, leading to constitutive or inducible resistance to macrolides, lincosamides, and streptogramin B. mdpi.comnih.gov |
| Active Efflux | msr(A) | MSB | An ATP-dependent pump actively removes macrolides and streptogramin B from the cell. nih.gov |
| Enzymatic Inactivation | mph(A) | Macrolide Resistance | Production of enzymes that chemically modify and inactivate the macrolide antibiotic. frontiersin.org |
Enterococcus spp.
Enterococci, including Enterococcus faecalis and Enterococcus faecium, are opportunistic pathogens known for their intrinsic and acquired resistance to numerous antibiotics. nih.gov Resistance to macrolides like azithromycin is widespread among clinical isolates of enterococci. mdpi.comdovepress.com The two primary mechanisms of acquired macrolide resistance in this genus are target site modification and active drug efflux. rjptonline.org
Target Site Modification: Similar to staphylococci, the most prevalent mechanism of high-level macrolide resistance in enterococci is the methylation of 23S rRNA. nih.gov This is predominantly mediated by the erm(B) gene, which confers the MLSB phenotype of cross-resistance to macrolides, lincosamides, and streptogramin B. nih.govdovepress.comrjptonline.org In a study of 97 enterococcal isolates, the erm(B) gene was detected in 48.5% of them, while erm(A) and erm(C) were not found. rjptonline.org Another study on 103 clinical isolates in Egypt found the ermB gene in 92.2% of the isolates. dovepress.com
Active Efflux: The second mechanism involves efflux pumps that expel macrolides from the cell, resulting in the M phenotype (resistance to macrolides only). mdpi.com This is commonly encoded by the mef (macrolide efflux) genes, such as mef(A) and its allele mef(E). mdpi.comuobaghdad.edu.iq Another efflux pump system is encoded by the msrA/B gene, which confers resistance to macrolides and streptogramin B. dovepress.com One study identified the msrA/B gene in 42.7% of enterococcal isolates. dovepress.com
Studies have shown high rates of resistance to macrolides in clinical enterococcal isolates. One investigation found that 50.4% of 131 isolates were resistant to macrolides, with the constitutive MLS (cMLS) phenotype being the most common (76.8%). mdpi.com
| Resistance Mechanism | Associated Genes | Phenotype | Prevalence in Studies |
| Target Site Modification | erm(B) | MLSB | Detected in 92.2% of isolates in one study and 48.5% in another. dovepress.comrjptonline.org |
| Active Efflux (Macrolides) | mef(A), mef(E) | M | A common mechanism for macrolide-specific resistance. mdpi.comuobaghdad.edu.iq |
| Active Efflux (Macrolides & Streptogramin B) | msrA/B | MSB | Detected in 42.7% of isolates in one study. dovepress.com |
Clostridioides difficile-Associated Diarrhea (CDAD) as a Consequence of Antimicrobial Use
The use of nearly all antibacterial agents, including azithromycin dihydrate, is associated with a risk of developing Clostridioides difficile-associated diarrhea (CDAD). drugs.comdroracle.ai CDAD can range in severity from mild, self-limiting diarrhea to severe, life-threatening pseudomembranous colitis. medscape.comnih.gov
The underlying mechanism involves the disruption of the normal, protective microbial flora of the colon. drugs.comgoodrx.com Antibiotic therapy, particularly with broad-spectrum agents, eliminates susceptible gut bacteria, creating an ecological niche that allows the anaerobic, spore-forming bacillus C. difficile to proliferate. droracle.aimedscape.com Once established, C. difficile produces two primary toxins, Toxin A and Toxin B, which cause inflammation of the colonic mucosa, leading to the clinical manifestations of CDAD. drugs.comdroracle.ai
Hypertoxin-producing strains of C. difficile are associated with increased morbidity and mortality and can be refractory to antimicrobial therapy. droracle.ai While antibiotics such as clindamycin, fluoroquinolones, and cephalosporins are most frequently implicated in causing CDAD, macrolides like azithromycin are also recognized as a cause. drugs.commedscape.com The risk may be elevated with prolonged or repeated courses of antibiotic therapy. medscape.comnih.gov Therefore, CDAD must be considered in any patient who presents with diarrhea following antibiotic use, even if it occurs up to two months after the administration of the antibacterial agent. drugs.comdroracle.ai
Immunomodulatory and Anti Inflammatory Properties
Modulation of Cytokine Production
A key aspect of azithromycin (B1666446) dihydrate's immunomodulatory action is its ability to alter the production of cytokines, the signaling proteins that orchestrate inflammatory responses. wikipedia.org
Azithromycin dihydrate has been shown to decrease the release of several pro-inflammatory cytokines. wikipedia.org Studies have demonstrated its capacity to suppress Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). wikipedia.org This reduction in pro-inflammatory mediators helps to control tissue damage that can occur during inflammation. wikipedia.org Research on J774 murine macrophages revealed that azithromycin treatment led to a significant reduction in the production of IL-12 and IL-6. nih.gov Furthermore, in human monocytes, azithromycin has been observed to inhibit the release of IL-12p70. nih.gov The compound has also been shown to inhibit the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) by macrophages. nih.gov
Table 1: Effect of Azithromycin Dihydrate on Pro-inflammatory Cytokine Production
| Cytokine | Cell/Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| TNF-α | General | Suppression | wikipedia.org |
| IL-1β | Human Monocytes | Inhibition of secretion | wikipedia.orgnih.gov |
| IL-6 | J774 Murine Macrophages | Reduced production | nih.govnih.gov |
| IL-8 | General | Decreased release | wikipedia.org |
| IL-12 | J774 Murine Macrophages | Reduced production | nih.gov |
| IL-12p70 | Human Monocytes | Inhibition of release | nih.gov |
| GM-CSF | Macrophages | Inhibition of production | nih.gov |
In addition to suppressing pro-inflammatory cytokines, azithromycin dihydrate promotes an anti-inflammatory environment by enhancing the production of anti-inflammatory cytokines. wikipedia.org Notably, it has been found to increase the levels of Interleukin-10 (IL-10). wikipedia.org In studies using J774 murine macrophages, treatment with azithromycin resulted in an increased production of IL-10. nih.gov This upregulation of IL-10 is significant as this cytokine has broad anti-inflammatory properties crucial for limiting host tissue injury. nih.gov
Table 2: Effect of Azithromycin Dihydrate on Anti-inflammatory Cytokine Production
| Cytokine | Cell/Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| IL-10 | J774 Murine Macrophages | Increased production | nih.gov |
| IL-10 | Human Monocytes | Enhanced release | nih.gov |
The anti-inflammatory effects of azithromycin dihydrate are, in part, mediated through its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. wikipedia.orgfrontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Azithromycin has been shown to block the activation of NF-κB by decreasing the nuclear translocation of the p65 subunit. nih.govresearchgate.net This inhibitory action is associated with a reduction in the degradation of IκBα, an inhibitor of NF-κB, which is at least partially due to a decrease in the kinase activity of IKKβ. nih.govnih.gov By inhibiting NF-κB signaling, azithromycin effectively blocks the downstream inflammatory response pathways. wikipedia.org
Azithromycin dihydrate has been shown to exert its anti-inflammatory effects by suppressing the activation of the inflammasome, a multi-protein complex critical for the maturation and secretion of pro-inflammatory cytokines like IL-1β. frontiersin.orgnih.gov Specifically, research indicates that azithromycin can inhibit the NACHT, LRR, and PYD domains-containing protein 3 (NALP3) inflammasome. nih.gov It achieves this by destabilizing the mRNA of NALP3 in monocytes, leading to reduced levels of this key inflammasome component and consequently, decreased IL-1β-mediated inflammation. nih.gov Further studies have demonstrated that azithromycin specifically inhibits the secretion of IL-1α and IL-1β by impairing the intracellular lipopolysaccharide (LPS) sensing of caspase-4, a component of the non-canonical inflammasome pathway. nih.gov
Effects on Macrophage Function
Azithromycin dihydrate significantly influences the function of macrophages, key cells in the innate immune system, by modulating their activation state or phenotype. frontiersin.org
Azithromycin promotes a shift in macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-reparative M2 phenotype. frontiersin.orgfrontiersin.org This polarization is a crucial aspect of its immunomodulatory activity. nih.gov In vitro studies using the J774 mouse macrophage cell line demonstrated that azithromycin treatment shifted the macrophage phenotype towards the M2 state. nih.gov This was evidenced by a reduced production of M1-associated cytokines (IL-6, IL-12) and an increased production of the M2-associated cytokine (IL-10). nih.gov Furthermore, azithromycin increased the expression of M2-indicative surface receptors like the mannose receptor and CD23, while inhibiting the M1-associated receptor CCR7. nih.gov The mechanism behind this polarization involves the inhibition of the STAT1 and NF-κB signaling pathways. nih.govnih.gov By promoting the M2 phenotype, azithromycin helps to resolve inflammation and promote tissue repair. mdpi.com
Table 3: Research Findings on Azithromycin Dihydrate's Effect on Macrophage Polarization
| Study Focus | Cell/Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Phenotype Shift | J774 Murine Macrophages | Shifted macrophage polarization towards the M2 phenotype. | nih.gov |
| Cytokine Profile | J774 Murine Macrophages | Decreased M1 cytokines (IL-12, IL-6) and increased M2 cytokine (IL-10). | nih.gov |
| Surface Receptors | J774 Murine Macrophages | Increased M2 receptors (mannose receptor, CD23); inhibited M1 receptor (CCR7). | nih.gov |
| Effector Molecules | J774 Murine Macrophages | Increased arginase activity (M2); attenuated iNOS protein (M1). | nih.gov |
| Signaling Pathway | J774 Murine Macrophages | Inhibition of STAT1 and NF-κB signaling pathways. | nih.govnih.gov |
| CF Model | Cystic Fibrosis Macrophages | Promoted anti-inflammatory M2 macrophage polarization. | mdpi.com |
Induction of Regulatory Functions
Azithromycin dihydrate has been shown to promote regulatory functions within the immune system, notably by influencing macrophage polarization. Macrophages, key cells of the innate immune system, can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. Research indicates that azithromycin can shift the balance from the M1 to the M2 phenotype. frontiersin.orgnih.gov This polarization towards an M2 phenotype is associated with tissue repair and resolution of inflammation. nih.gov
Studies have demonstrated that azithromycin promotes the polarization of macrophages toward the M2 phenotype by targeting the PI3K/Akt signaling pathway. creative-diagnostics.com In vitro and in vivo experiments have confirmed that azithromycin can induce characteristics consistent with M2 polarization. nih.gov For instance, in a mouse model of Pseudomonas aeruginosa pneumonia, azithromycin treatment led to a shift towards M2 macrophages, which was associated with reduced lung destruction. nih.gov Furthermore, research has shown that azithromycin can promote anti-inflammatory M2 macrophage polarization in cystic fibrosis by increasing the percentage of CD209+ M2 macrophages and inducing the M2 gene CCL18. mdpi.com The mechanism behind this involves the inhibition of the STAT1 and NF-κB signaling pathways. nih.govnih.gov
Modulation of Neutrophil Activity
Azithromycin dihydrate significantly impacts the activity of neutrophils, which are crucial mediators of acute inflammation. Its effects include the inhibition of neutrophil migration to sites of inflammation and the reduction of chronic neutrophilic inflammation.
Inhibition of Neutrophil Influx
Azithromycin has been observed to inhibit the influx of neutrophils into inflamed tissues. frontiersin.org This effect is partly achieved by reducing the production of pro-inflammatory cytokines and chemokines that attract neutrophils. nih.gov For example, in a murine model of Pseudomonas aeruginosa endobronchial infection, treatment with azithromycin resulted in a marked reduction in the cellular infiltrate in the lungs, which was associated with decreased levels of tumor necrosis factor-alpha (TNF-α) and keratinocyte-derived chemokine (KC). nih.gov
Furthermore, azithromycin can directly inhibit neutrophil chemotaxis, the directed movement of neutrophils in response to chemical signals. nih.govgoogle.com However, some studies have reported no direct effect of azithromycin on IL-8-induced neutrophil chemotaxis in vitro. plos.org The inhibition of neutrophil migration is thought to be mediated, at least in part, by the inhibition of the extracellular signal-regulated kinase (ERK)-1 and -2 signal transduction pathway. nih.gov
Reduction of Chronic Neutrophilic Inflammation
Azithromycin dihydrate plays a role in resolving chronic neutrophilic inflammation. wikipedia.org One of the key mechanisms contributing to this is the induction of neutrophil apoptosis, or programmed cell death. researchgate.net By promoting the timely death of neutrophils at inflammatory sites, azithromycin helps to prevent the release of their potent and potentially tissue-damaging contents. researchgate.netnih.gov
Studies have shown that azithromycin treatment leads to a delayed but sustained increase in neutrophil apoptosis. nih.gov This effect has been observed in healthy human volunteers and is thought to contribute to the resolution of inflammation. researchgate.net In addition to promoting apoptosis, azithromycin can also reduce the production of reactive oxygen species (ROS) by neutrophils and inhibit their degranulation, further dampening the inflammatory response. creative-diagnostics.comsemanticscholar.org However, some research indicates that azithromycin may initially enhance the oxidative response of neutrophils. nih.gov A study on patients with stable neutrophilic Chronic Obstructive Pulmonary Disease (COPD) found that azithromycin treatment resulted in a non-significant reduction in sputum neutrophil proportion. plos.orgnih.gov
Impact on T-Lymphocyte Activation and Differentiation
Azithromycin dihydrate also exerts immunomodulatory effects on T-lymphocytes, which are central to the adaptive immune response. These effects primarily involve the suppression of T-cell activation and the inhibition of key signaling pathways that govern their function.
Suppression of T-cell Activation
Research has consistently shown that azithromycin can suppress the activation and proliferation of T-cells. frontiersin.orgnih.gov In vitro studies have demonstrated that azithromycin inhibits the proliferation of CD4+ T-cells in a dose-dependent manner. nih.govresearchgate.net This suppression is not due to cytotoxicity but rather to a specific immunomodulatory effect. nih.gov The suppressive effect of azithromycin on T-cell proliferation has been found to be more potent than that of other macrolides like clarithromycin (B1669154). nih.gov
Azithromycin has been shown to downregulate the expression of co-stimulatory molecules such as ICOS (CD278) and OX40 (CD134) on activated T-cells, which are crucial for a sustained T-cell response. frontiersin.orgeijppr.com Furthermore, it can downregulate the surface expression of CD27 on T-lymphocytes, which may inhibit their proliferation and expansion. frontiersin.orgnih.gov This modulation of T-cell activation can lead to a reduction in the production of pro-inflammatory cytokines by these cells. frontiersin.org
Inhibition of mTOR Signaling in T-cells
A key molecular mechanism underlying azithromycin's suppressive effect on T-lymphocytes is the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.goveijppr.comhra.nhs.uk The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is essential for T-cell activation and differentiation. eijppr.com
Alterations in CD27 Pathway and Effector Phenotype
Azithromycin dihydrate exerts notable immunomodulatory effects by targeting the CD27 signaling pathway, which is crucial in the pathophysiology of various T-lymphocyte-mediated inflammatory and autoimmune diseases. asm.orgnih.gov Research using peripheral blood mononuclear cells from healthy donors demonstrates that azithromycin downregulates the expression of the surface receptor CD27 on T-lymphocytes and also curtails its extracellular release as soluble CD27 (sCD27). asm.orgnih.govfrontiersin.org
Functionally, these alterations to the CD27 pathway lead to a significant shift in the T-cell effector phenotype. Azithromycin treatment results in a marked depletion of pro-inflammatory T helper 1 (Th1) and cytotoxic T-lymphocyte 1 (Tc1) effector cells. asm.orgnih.gov Specifically, it targets the CXCR3+CD27hi effector subset of both CD4+ and CD8+ T-cells, which are known to infiltrate sites of inflammation. nih.goversnet.org This depletion is accompanied by a significant inhibition of the production of the key inflammatory cytokine Interferon-gamma (IFN-γ). asm.orgnih.gov These findings highlight a mechanism through which azithromycin exerts its anti-inflammatory effects by modulating T-lymphocyte function via the CD27 pathway. asm.orgnih.govfrontiersin.org
Table 1: Effect of Azithromycin (AZM) on T-Lymphocyte CD27 Pathway and Effector Function
| Parameter | Observation with Azithromycin Treatment | Implication | Source |
| Surface CD27 Expression | Significantly downregulated on CD4+ and CD8+ T-cells. | Reduced co-stimulatory signaling. | nih.govfrontiersin.org |
| Soluble CD27 (sCD27) Release | Significantly decreased in culture supernatants. | Reduced systemic inflammatory marker. | nih.govfrontiersin.org |
| CD27high T-Cell Subset | Defective expansion and proliferation. | Impaired memory T-cell response. | asm.orgnih.gov |
| mTOR Activity | Lower in the CD27high subset. | Inhibition of cell growth and proliferation signals. | asm.orgnih.gov |
| Effector Cell Phenotype | Marked depletion of CXCR3+CD27hi Th1 and Tc1 cells. | Reduction of pro-inflammatory effector cells. | asm.orgnih.gov |
| Cytokine Production | Inhibition of IFN-γ production. | Decreased inflammatory response. | asm.orgnih.gov |
Effects on Tissue-Resident Memory T Cells
Azithromycin dihydrate has been shown to modulate the induction and maintenance of tissue-resident memory T cells (TRM), a critical component of localized immune defense in tissues like the lungs. nih.govfrontiersin.org Studies in murine models of Bordetella pertussis infection and vaccination have revealed that azithromycin treatment can impair the development of these specialized memory cells. nih.govfrontiersin.org
Specifically, early antibiotic intervention with azithromycin during an infection or its administration during immunization leads to a reduction in the number of lung-resident memory CD4+ T cells. nih.govfrontiersin.org The expansion of TRM cells in the lungs following an immune challenge is significantly reversed in azithromycin-treated subjects. frontiersin.org This effect particularly impacts IL-17-producing TRM cells, which are important for mucosal defense against bacterial pathogens. nih.govfrontiersin.orgresearchgate.net In vitro experiments have also shown that macrolides, including azithromycin, can directly impair the differentiation of naive CD4+ T cells into Th17 cells. nih.gov
The mechanism may be linked to the rapid clearance of antigens by the antibiotic, which reduces the stimuli needed for a robust adaptive immune response and memory formation. nih.gov While azithromycin treatment affects the establishment of TRM cells, some research indicates it does not significantly alter the frequencies of other major memory T-cell subsets, such as central memory (TCM) and effector memory (TEM) T-cells, in peripheral blood under certain experimental conditions. frontiersin.org This suggests a more pronounced effect on localized tissue immunity rather than systemic memory pools. nih.govfrontiersin.org The modulation of TRM cells represents a key aspect of azithromycin's immunomodulatory profile, with potential implications for vaccine efficacy and long-term immunity. frontiersin.orgresearchgate.net
Role in Autophagy Modulation
Inhibition of Autophagic Destruction of Non-Tuberculous Mycobacteria (NTM)
Azithromycin dihydrate interferes with the cellular process of autophagy, a fundamental mechanism for clearing intracellular pathogens. frontiersin.orgresearchgate.net Research has identified that azithromycin can block the process of autophagosome clearance within macrophages. frontiersin.orgresearchgate.net This blockade occurs because the drug prevents the proper acidification of lysosomes, which is an essential step for the fusion of autophagosomes with lysosomes to form autolysosomes, where degradation of cellular debris and pathogens occurs. frontiersin.orgresearchgate.net
This impairment of autophagic and phagosomal degradation means that macrophages treated with azithromycin are less capable of killing intracellular bacteria. frontiersin.org This mechanism is particularly relevant for infections with non-tuberculous mycobacteria (NTM). frontiersin.orgnih.gov By inhibiting the autophagic destruction of NTM, azithromycin allows the mycobacteria to survive and persist within the host's own immune cells, potentially leading to chronic infection. frontiersin.orgnih.gov These findings underscore the critical role of autophagy in the host's defense against NTM and reveal how a pharmacological agent can inadvertently undermine this protective pathway. frontiersin.orgresearchgate.net
Potential Predisposition to Mycobacterial Infections
The inhibition of autophagy by azithromycin dihydrate may predispose certain individuals to mycobacterial infections. frontiersin.orgresearchgate.net This concern is particularly pronounced for patients with chronic inflammatory lung diseases like cystic fibrosis (CF), who may receive long-term azithromycin for its anti-inflammatory benefits. frontiersin.org Paradoxically, studies have reported an association between the chronic use of azithromycin in CF patients and an increased incidence of NTM infections, especially with multi-drug-resistant species such as Mycobacterium abscessus. frontiersin.orgresearchgate.net
The underlying mechanism for this predisposition is linked to azithromycin's blockade of autophagic flux in macrophages. frontiersin.org By impairing the ability of these key immune cells to eliminate intracellular mycobacteria, long-term azithromycin therapy may create an environment where NTM can establish a chronic infection. frontiersin.orgresearchgate.net This highlights the potential danger of inadvertently blocking autophagy with pharmacologic agents in patients who are already at risk of infections with drug-resistant pathogens. frontiersin.org While a direct causal link continues to be investigated, the potential for azithromycin to increase susceptibility to NTM infections through its effect on autophagy is a significant consideration. researchgate.net
Interactions with Cellular Pathways
Downregulation of MAPK/ERK Pathway
Azithromycin dihydrate's immunomodulatory effects are mediated, in part, through its interaction with key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway. asm.orgresearchgate.net This pathway is central to regulating cellular processes like inflammation, proliferation, and survival. asm.org
Multiple studies have demonstrated that azithromycin can inhibit or down-regulate the MAPK/ERK pathway. researchgate.net For instance, it has been shown to inhibit the phosphorylation of ERK1/2, a critical activation step in the cascade. asm.org This inhibitory action has been observed in various cell types, including neutrophils and epithelial cells. asm.org The suppression of the MAPK/ERK pathway by azithromycin is linked to a reduction in the production of pro-inflammatory cytokines and chemokines, such as IL-8 and TNF-α. asm.orgresearchgate.net Furthermore, the inhibition of neutrophil migration, a key component of the inflammatory response, has been partly attributed to the blockage of MAPK/ERK signaling by azithromycin. ersnet.org This interaction provides a molecular basis for some of the broad anti-inflammatory properties of the compound. frontiersin.orgresearchgate.net
Suppression of Arachidonic Acid Release via cPLA₂ Inhibition
A significant aspect of the anti-inflammatory effects of azithromycin dihydrate involves its ability to interfere with the arachidonic acid cascade. This pathway is initiated by the enzymatic action of phospholipases A₂ (PLA₂), which release arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.
Research has focused on cytosolic phospholipase A₂ (cPLA₂), a key enzyme in this process. Studies using lipopolysaccharide (LPS)-stimulated J774A.1 macrophage-like cells have provided detailed insights into azithromycin's mechanism. nih.govresearchgate.net In this model, azithromycin was found to inhibit the release of arachidonic acid. nih.govnih.govnih.gov This inhibitory action was comparable to that of a specific cPLA₂ inhibitor, indicating that azithromycin acts upstream of the cyclooxygenase (COX) enzymes. nih.govresearchgate.net
Further investigation into the mechanism suggests that azithromycin does not directly inhibit the catalytic activity of cPLA₂. Instead, it is proposed that the anti-inflammatory action is linked to the macrolide's interaction with biological membranes. nih.govresearchgate.net Azithromycin accumulates within cells and binds to phospholipids. nih.govresearchgate.net This interaction is thought to interfere with the proper functioning of cPLA₂ in two potential ways: by preventing the necessary translocation of the enzyme to its membrane substrate or by physically disturbing the interaction between cPLA₂ and its substrates within the membrane. nih.govresearchgate.netresearchgate.net The inhibition of arachidonic acid release by azithromycin consequently leads to a reduction in the production of downstream inflammatory mediators, including Prostaglandin E₂ (PGE₂). nih.govnih.gov
In LPS-stimulated J774A.1 cells, the inhibitory profile of azithromycin on PGE₂, Interleukin-6 (IL-6), and Interleukin-12 subunit p40 (IL-12p40) release was shown to be the same as that of a cPLA₂ inhibitor. nih.govresearchgate.net However, it is noteworthy that the effects of azithromycin on PLA₂ can be cell-type specific. For instance, one study on lung cells found that while azithromycin inhibited the expression and secretion of secretory PLA₂ (sPLA₂-IIA) in A549 lung epithelial cells, it did not significantly affect the levels of LPS-induced c-PLA₂ in either A549 cells or alveolar macrophages. nih.gov This highlights the complexity of azithromycin's immunomodulatory actions across different cellular environments.
Research Findings on Azithromycin's Inhibition of the cPLA₂ Pathway
| Compound | Cell Model | Target/Mediator | Observed Effect | Source |
|---|---|---|---|---|
| Azithromycin | LPS-stimulated J774A.1 macrophages | Arachidonic Acid Release | Inhibited | nih.govresearchgate.netnih.gov |
| cPLA₂ Inhibitor | LPS-stimulated J774A.1 macrophages | Arachidonic Acid Release | Inhibited | nih.govresearchgate.net |
| Azithromycin | LPS-stimulated J774A.1 macrophages | Prostaglandin E₂ (PGE₂) | Inhibited | nih.govnih.govresearchgate.net |
| cPLA₂ Inhibitor | LPS-stimulated J774A.1 macrophages | Prostaglandin E₂ (PGE₂) | Inhibited | researchgate.net |
| Azithromycin | LPS-stimulated J774A.1 macrophages | Interleukin-6 (IL-6) | Inhibited | nih.govresearchgate.net |
| cPLA₂ Inhibitor | LPS-stimulated J774A.1 macrophages | Interleukin-6 (IL-6) | Inhibited | researchgate.net |
| Azithromycin | LPS-stimulated A549 lung epithelial cells & Alveolar Macrophages | c-PLA₂ Levels | Not significantly affected | nih.gov |
| Azithromycin | LPS-stimulated A549 lung epithelial cells | sPLA₂-IIA Expression & Secretion | Inhibited | nih.gov |
Antiviral Properties and Mechanisms
General Antiviral Effects
Azithromycin (B1666446) dihydrate demonstrates broad antiviral activity in laboratory settings, a characteristic attributed largely to its immunomodulatory functions rather than direct action on viral particles. wikipedia.orgnih.gov A key mechanism is the enhancement of the host's innate antiviral defenses. nih.goversnet.org Research indicates that azithromycin can amplify the production of type I and type III interferons (IFNs) and interferon-stimulated genes (ISGs). nih.goversnet.orgnih.gov Interferons are critical signaling proteins that trigger a cellular state resistant to viral replication. ersnet.org
The compound is known to accumulate in high concentrations within host cells, particularly phagocytes, which may contribute to its sustained effects at sites of infection. wikipedia.org Its ability to modulate the host immune response includes inhibiting key signaling pathways like NFκB (nuclear factor-kappa B), which plays a central role in inflammation. wikipedia.orgnih.gov By controlling the production of inflammatory mediators, azithromycin can potentially mitigate virus-induced tissue damage. wikipedia.orgnih.gov In vitro studies have shown that azithromycin can reduce the replication of several viruses, including those responsible for respiratory infections. nih.govoutbreak.info
Mechanisms of Action Against Specific Viruses
Early in the COVID-19 pandemic, azithromycin was investigated as a potential therapeutic agent due to its known anti-inflammatory and immunomodulatory effects. wikipedia.orgmdpi.comresearchgate.net Initial in vitro studies suggested that azithromycin could slow the multiplication of the SARS-CoV-2 virus. wikipedia.org It was theorized that its benefits could be linked to modulating the immune system, maintaining the integrity of epithelial cells, and preventing lung fibrosis. nih.govijpsjournal.com Some laboratory research also suggested that azithromycin, particularly in combination with hydroxychloroquine, could reduce the viral load of SARS-CoV-2. nih.govijpsjournal.compacehospital.com However, subsequent large-scale clinical trials did not substantiate these early findings. mdpi.com Major studies concluded that azithromycin did not reduce hospital admissions, the risk of respiratory failure, or death in patients with COVID-19 when compared to standard care, leading to recommendations against its use for this purpose. mdpi.com
Azithromycin has demonstrated notable effects against rhinoviruses, the primary cause of the common cold and a frequent trigger for exacerbations of chronic airway diseases like asthma. mdpi.comijpsjournal.com In vitro studies using primary human bronchial epithelial cells have shown that azithromycin treatment reduces rhinovirus replication and release. nih.govmdpi.com A significant mechanism is its ability to enhance the host's antiviral response by increasing the expression of virus-induced interferons (IFNs) and interferon-stimulated genes (ISGs). nih.goversnet.org
In bronchial epithelial cells from patients with cystic fibrosis, azithromycin pre-treatment was found to reduce RV replication seven-fold, an effect attributed to the amplification of the IFN-mediated antiviral response. ersnet.org Furthermore, azithromycin may interfere with viral entry by decreasing the synthesis of Intercellular Adhesion Molecule-1 (ICAM-1), a receptor used by many rhinovirus strains to attach to cells. toku-e.com It also helps protect and maintain the integrity of the epithelial barrier, which can be damaged during a viral infection. frontiersin.org
| Study Focus | Cell Type / Model | Key Finding | Proposed Mechanism | Source |
|---|---|---|---|---|
| RV Replication | Cystic Fibrosis (CF) Bronchial Epithelial Cells | Reduced RV replication seven-fold. | Amplification of the antiviral response mediated by the IFN pathway. | ersnet.org |
| Viral Entry | Respiratory Epithelial Cells | Decreased synthesis of ICAM-1. | Inhibition of a key viral adhesion receptor. | toku-e.com |
| Epithelial Barrier | Healthy Airway Epithelium | Protected against HRV-1b-induced epithelial damage. | Barrier-protective effects, reduced pro-inflammatory cytokines. | frontiersin.org |
| General Antiviral Action | Primary Human Bronchial Epithelial Cells | Reduced RV replication and release. | Increased viral-induced IFNs and ISG mRNA expression. | nih.gov |
Azithromycin has been shown to be effective against the Zika virus (ZIKV) in in vitro models. nih.govnih.gov A key finding is that the compound suppresses ZIKV infection by targeting a late stage in the viral life cycle, after the virus has entered the host cell. nih.govnih.gov This suggests it does not primarily block viral entry but rather interferes with later processes such as replication or assembly. longdom.org
A primary mechanism of its action against ZIKV is the significant upregulation of the host's type I and III interferon responses. nih.govnih.govorientaljphysicalsciences.org Azithromycin enhances the expression of pattern recognition receptors (PRRs) like RIG-I and MDA5, which are responsible for detecting viral RNA and initiating an immune response. nih.govnih.govorientaljphysicalsciences.org This leads to increased levels of phosphorylated TBK1 and IRF3, key proteins in the interferon signaling cascade, ultimately boosting the production of antiviral ISGs. nih.govnih.gov Studies using glial cell lines and human astrocytes found that azithromycin reduced both viral proliferation and the virus-induced cytopathic effects. nih.govijpsjournal.com
| Study Type | Cell Line | Key Finding | Proposed Mechanism | Source |
|---|---|---|---|---|
| In Vitro | Vero Cells | Effectively suppresses ZIKV infection. | Targets a late stage in the viral life cycle. | nih.govnih.gov |
| In Vitro | Vero Cells, Human Astrocytes | Upregulates host type I and III interferons and ISGs. | Enhances expression of PRRs (MDA5, RIG-I) and phosphorylation of TBK1/IRF3. | nih.govnih.govnih.gov |
| Drug Screen | Glial Cell Lines | Reduced viral proliferation and cytopathic effects. | Inhibition of viral replication. | nih.govijpsjournal.com |
| In Vitro | Vero Cells | Inhibits ZIKV replication when added after infection. | Suggests action after viral entry, potentially on replication or assembly. | longdom.orglongdom.org |
The potential activity of azithromycin against the Ebola virus has been explored in drug repurposing screens. ijpsjournal.comorientaljphysicalsciences.org In vitro studies have shown that azithromycin can inhibit Ebola virus replication. nih.govorientaljphysicalsciences.org The proposed mechanism is linked to its properties as a cationic amphiphilic drug. orientaljphysicalsciences.org This chemical structure allows it to disrupt the homeostasis of late endosomal vesicles, which are crucial compartments for the Ebola virus to complete its entry and replication cycle. orientaljphysicalsciences.org This mechanism is comparable to that of other cationic amphiphilic drugs like tamoxifen. orientaljphysicalsciences.org Additionally, its ability to modulate the systemic antiviral response through the interferon (IFN) signaling pathway is also considered a contributing factor to its anti-Ebola activity in laboratory settings. orientaljphysicalsciences.org
Azithromycin has shown protective effects against certain enteroviruses, such as Enterovirus A71 (EV-A71), which is a cause of hand, foot, and mouth disease. ijpsjournal.comorientaljphysicalsciences.org In animal models, both azithromycin and another macrolide, spiramycin, provided significant protection against EV-A71 infection in mice. mdpi.comijpsjournal.com The mechanism is believed to occur after the virus has entered the cell. mdpi.comijpsjournal.com Research suggests that azithromycin likely interferes with viral RNA synthesis, either directly or indirectly, thereby inhibiting the virus's ability to replicate. mdpi.comijpsjournal.com
Influenza A Virus
Azithromycin dihydrate, a macrolide antibiotic, has demonstrated potential antiviral activity against the Influenza A virus through various mechanisms that extend beyond its antibacterial properties. Research indicates that its effects are multifaceted, involving direct interference with the viral life cycle and modulation of the host's immune response. orientaljphysicalsciences.orgnih.gov
In vitro studies have been crucial in elucidating the specific mechanisms of action. It has been shown that azithromycin inhibits the infection of the Influenza A(H1N1)pdm09 virus by interfering with the internalization process of the virus into host cells. nih.gov While the attachment of the virus to the cell surface is not affected, azithromycin effectively blocks its entry. nih.gov A unique aspect of its mechanism is the targeting and inactivation of the endocytic activity of newly budded progeny virions from infected cells. nih.gov This suggests a potential role for azithromycin both before and after viral infection has been established. nih.gov Furthermore, some research suggests that macrolides can interfere with the replication cycle of the influenza virus, leading to inhibited virus production. nih.gov Beyond direct viral inhibition, azithromycin enhances the host's innate antiviral defenses by increasing the expression of pattern recognition receptors and inducing type I and III interferons, which are critical for signaling an antiviral state. outbreak.infonih.gov
In vivo studies using murine models have provided further evidence for azithromycin's anti-influenza activity. A single intranasal dose of azithromycin administered to mice infected with the A(H1N1)pdm09 virus resulted in a reduced viral load in the lungs and an alleviation of infection-induced hypothermia. nih.govf1000research.com However, the results from animal studies have been somewhat conflicting. For instance, one study reported that while a single dose of azithromycin reduced viral titers, it did not lead to improved survival rates, potentially because the treatment was administered after significant lung injury had already occurred. ersnet.org Another study observed a reduction in lung viral titers at day 6 post-infection, but the effect was not additive to the benefits of oseltamivir (B103847). nih.gov
The immunomodulatory effects of azithromycin are also considered a key component of its action against influenza. The severity of influenza infection is often linked to cytokine dysregulation. nih.gov Azithromycin can mitigate the excessive inflammatory response, which may help in tissue repair and reducing the severity of the disease. researchgate.net
Table 1: Summary of In Vitro and In Vivo Research on Azithromycin against Influenza A Virus
| Study Type | Model | Key Findings | Reference(s) |
|---|---|---|---|
| In Vitro | Influenza A(H1N1)pdm09 Virus | Inhibited viral replication by blocking the virus internalization process into host cells. nih.gov | nih.gov |
| In Vitro | Influenza A(H1N1)pdm09 Virus | Targeted and inactivated the endocytic activity of newly budded progeny virions. nih.gov | nih.gov |
| In Vitro | Various viruses, including Influenza A | Enhanced expression of antiviral pattern recognition receptors and induced type I and III interferon responses. outbreak.infonih.gov | outbreak.infonih.gov |
| In Vivo | Mice infected with A(H1N1)pdm09 | A single intranasal administration reduced viral load in the lungs and relieved hypothermia. nih.govf1000research.com | nih.govf1000research.com |
| In Vivo | Mice infected with Influenza | A single dose reduced viral titres but did not improve survival when administered late. ersnet.org | ersnet.org |
Research on Azithromycin in Viral Infection Clinical Settings
The investigation of azithromycin in clinical settings for viral infections, particularly influenza, has yielded mixed but promising results, primarily centered on its immunomodulatory effects rather than direct antiviral efficacy. Systematic reviews of the available literature have highlighted that the evidence for using azithromycin to treat influenza A is limited and of low quality. f1000research.comresearchgate.net These reviews note significant variability among study designs, patient criteria, and outcomes, which prevents a conclusive recommendation for its use in treatment regimens. researchgate.net Despite this, the findings suggest a potential for symptom improvement and a reduction in pro-inflammatory markers in patients with influenza A. f1000research.comresearchgate.net
Several randomized clinical trials have explored the role of azithromycin as an adjunct therapy for influenza. In one multicenter, open-label, randomized study, patients with influenza A were given either oseltamivir monotherapy or a combination of oseltamivir and azithromycin. plos.org While this study did not find a statistically significant difference in the levels of inflammatory cytokines between the two groups, it did observe an earlier resolution of fever in the combination therapy group. plos.org Another randomized trial reported that adding azithromycin to oseltamivir treatment for influenza was associated with a faster decrease in the plasma concentrations of several inflammatory markers, including IL-6, IL-8, IL-17, and C-reactive protein (CRP). nih.gov This biochemical improvement was linked to a more rapid resolution of symptoms, although it did not affect the rate of viral clearance. nih.gov
Observational studies using large patient databases have also provided insights. A retrospective study using a nationwide administrative database in Japan analyzed the outcomes of patients hospitalized with influenza virus pneumonia. nih.gov The findings suggested that for patients with severe respiratory failure, the administration of intravenous azithromycin was associated with significantly lower 30-day mortality. nih.gov In patients with moderate illness, azithromycin use was linked to a shorter duration of invasive mechanical ventilation. nih.gov These results point to the potential favorable effects of azithromycin in patients with severe influenza who require hospitalization. nih.gov
Table 2: Overview of Clinical Research on Azithromycin in Influenza A Infections
| Study Type/Design | Patient Population | Key Findings | Reference(s) |
|---|---|---|---|
| Systematic Review | Patients with Influenza A infection | Evidence is limited and of low quality; potential for symptom improvement and reduction in pro-inflammatory markers. f1000research.comresearchgate.net | f1000research.comresearchgate.net |
| Randomized, Open-Label Trial | Patients with seasonal Influenza A | Combination therapy with oseltamivir showed earlier fever resolution compared to oseltamivir alone; no significant difference in inflammatory cytokine levels. plos.org | plos.org |
| Randomized Clinical Trial | Patients with Influenza treated with oseltamivir | Addition of azithromycin was associated with a faster decrease in plasma inflammatory markers and quicker symptom resolution; no change in viral clearance. nih.gov | nih.gov |
Pharmacological Interactions and Effects on Host Physiology
Drug-Drug Interactions
The potential for drug-drug interactions with azithromycin (B1666446) dihydrate is primarily linked to its influence on drug transporters and, to a lesser extent, metabolic enzymes.
Unlike other macrolide antibiotics such as erythromycin (B1671065) and clarithromycin (B1669154), azithromycin dihydrate does not significantly interact with the hepatic cytochrome P450 system. nafdac.gov.ng It is not believed to undergo the same pharmacokinetic drug interactions seen with macrolides that inhibit CYP3A4. nafdac.gov.ngdrugs.com Specifically, azithromycin does not appear to form a cytochrome-metabolite complex that leads to the inactivation of CYP450 enzymes. nafdac.gov.ngnafdac.gov.ng Pharmacokinetic studies involving azithromycin and drugs metabolized by the CYP450 system have shown no clinically significant interactions. For example, co-administration of azithromycin with efavirenz (B1671121) or fluconazole (B54011) did not result in clinically significant pharmacokinetic changes. nafdac.gov.ngnafdac.gov.ng
Azithromycin dihydrate can interact with substrates of P-glycoprotein (P-gp), a transport protein involved in the absorption and excretion of many drugs.
Digoxin (B3395198) : Concomitant administration of azithromycin with P-gp substrates like digoxin has been reported to increase serum levels of the substrate. nafdac.gov.nghres.ca The proposed mechanism involves the inhibition of P-gp-mediated transport in the intestines and/or kidneys, which reduces digoxin clearance and can lead to elevated serum concentrations. empathia.aidrugs.comempathia.ai This interaction is clinically significant as digoxin has a narrow therapeutic index, and increased levels can lead to toxicity, manifesting as cardiac arrhythmias. empathia.aiempathia.ai Therefore, clinical monitoring and possibly serum digoxin level checks are recommended during and after treatment with azithromycin. hres.capfizermedicalinformation.ca
Colchicine (B1669291) : The interaction between azithromycin and colchicine, another P-gp substrate, is less clear-cut. While co-administration with P-gp inhibitors can theoretically increase colchicine concentrations and the risk of toxicity, studies have shown that azithromycin does not significantly increase colchicine blood levels. droracle.ainih.govmanagedhealthcareexecutive.com One study concluded that no dose adjustment for colchicine is necessary when used in combination with azithromycin. nih.gov However, given that colchicine toxicity can be severe, caution is still advised, particularly in patients with renal or hepatic impairment. drugs.com
There is a theoretical risk of ergotism associated with the concurrent use of azithromycin and ergot derivatives like ergotamine and dihydroergotamine. nafdac.gov.ngmedex.com.bd Ergotism, characterized by severe peripheral vasospasm, can be precipitated by the co-administration of some macrolide antibiotics that inhibit the metabolism of ergot alkaloids. drugs.compfizermedicalinformation.ca Although no specific drug interaction studies have been performed for azithromycin and ergot derivatives, and no interactions have been reported in clinical trials, the possibility of this interaction leads to the recommendation that these drugs should not be co-administered. drugs.comnafdac.gov.ngfda.gov.ph Patients should be monitored for signs of ergot toxicity, such as numbness, tingling, and pain in the extremities. drugs.comdrugs.com
| Interacting Drug Class | Example(s) | Mechanism of Interaction | Potential Clinical Effect |
| P-glycoprotein Substrates | Digoxin, Colchicine | Inhibition of P-glycoprotein (P-gp) efflux transporter. nafdac.gov.ngempathia.aiempathia.ai | Increased serum concentrations of the substrate, potentially leading to toxicity (e.g., digoxin toxicity). empathia.aiempathia.ai |
| Ergot Derivatives | Ergotamine, Dihydroergotamine | Theoretical inhibition of metabolism, though not definitively established for azithromycin. drugs.comnafdac.gov.ng | Potential for ergotism, characterized by severe peripheral vasospasm. pfizermedicalinformation.cadrugs.com |
Cardiac Electrophysiology
Azithromycin dihydrate has been linked to changes in cardiac electrophysiology, specifically affecting the duration of ventricular repolarization.
Treatment with azithromycin can cause abnormal changes in the electrical activity of the heart, leading to a prolongation of the QT interval on an electrocardiogram (ECG). fda.govpulmonarychronicles.com This effect is a recognized class effect of macrolide antibiotics. nih.gov The mechanism is believed to involve the blockade of the rapidly activating delayed rectifier potassium current (IKr) in cardiac cells, which is crucial for ventricular repolarization. droracle.ai A clinical study conducted by the manufacturer confirmed that azithromycin prolonged the QTc interval. fda.govfda.gov This prolongation increases the risk of developing cardiac arrhythmias. fda.gov.phpulmonarychronicles.com
The prolongation of the QTc interval by azithromycin creates a risk for a specific, life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). nih.govahajournals.orgdroracle.ai The U.S. Food and Drug Administration (FDA) has issued warnings regarding this risk. fda.gov While some research suggests the risk of TdP with azithromycin is less than with older macrolides like erythromycin, numerous case reports have linked azithromycin to this arrhythmia. nih.govahajournals.orgnih.gov The risk is not uniform and is significantly higher in patients with specific pre-existing risk factors. fda.govnih.gov
| Identified Risk Factors for Azithromycin-Associated Cardiac Events |
| Pre-existing QT interval prolongation or congenital long QT syndrome. fda.govdroracle.ai |
| Low blood levels of potassium (hypokalemia) or magnesium (hypomagnesemia). fda.govdroracle.ai |
| A slower than normal heart rate (bradycardia). fda.govdroracle.ai |
| Concurrent use of other drugs known to prolong the QT interval (e.g., certain antiarrhythmics like amiodarone (B1667116) and sotalol, antipsychotics, and fluoroquinolones). fda.govpulmonarychronicles.comnih.gov |
| Pre-existing heart conditions such as uncompensated heart failure. fda.govdroracle.ai |
| Older age and female sex. nih.govdroracle.ai |
It is important to note that some studies have found the absolute risk of ventricular arrhythmia with azithromycin to be low, particularly when compared to other antibiotics like amoxicillin, suggesting that the underlying health status of the patient may be a significant confounding factor. medscape.compharmaceutical-journal.com Nevertheless, the potential for serious cardiac events necessitates careful consideration of these risks. fda.govpulmonarychronicles.com
Hepatic and Renal Impairment Considerations
The disposition of azithromycin dihydrate in individuals with compromised liver or kidney function is a critical consideration due to the significant roles these organs play in drug metabolism and excretion.
Hepatic Impairment
The liver is the principal route for the elimination of azithromycin, with biliary excretion being the major pathway. fda.govdrugs.commedex.com.bd Consequently, the use of azithromycin in patients with hepatic disease warrants caution. mayoclinic.orgdroracle.ai While the pharmacokinetics have not been fully established in all stages of hepatic impairment, studies have been conducted in patients with mild to moderate liver cirrhosis (Child-Pugh Class A and B). fda.govnih.govnih.gov
Research involving patients with mild (Class A) and moderate (Class B) liver cirrhosis who received a single 500 mg oral dose of azithromycin showed that the pharmacokinetic profile was not consistently different from that of healthy volunteers. nih.govoup.com Key pharmacokinetic parameters such as the area under the curve (AUC), volume of distribution (Vd), total clearance (Cltot), and renal clearance (Clr) were found to be similar across the groups. nih.govoup.com However, the mean residence time was significantly higher in patients with Class B cirrhosis. nih.govoup.com The mean urinary recovery of the drug over 192 hours also did not differ significantly among healthy subjects and those with mild to moderate cirrhosis. nih.gov These findings suggest that the pharmacokinetics of azithromycin are not substantially altered in the presence of mild to moderate hepatic impairment. nih.govoup.com Despite these findings, abnormal liver function, hepatitis, cholestatic jaundice, hepatic necrosis, and hepatic failure have been reported in patients receiving azithromycin. drugs.com
| Pharmacokinetic Parameter | Healthy Volunteers (n=6) | Class A Cirrhosis (n=10) | Class B Cirrhosis (n=6) |
|---|---|---|---|
| Cmax (mg/L) | 0.29 | 0.39 | 0.51 |
| Elimination Half-Life (h) | 53.5 | 60.6 | 68.1 |
| Mean Urinary Recovery at 192h (%) | 11 - 15.7 (no significant difference among groups) |
Renal Impairment
The kidneys play a minor role in the elimination of azithromycin, with approximately 6% of an administered dose being excreted as unchanged drug in the urine over a week. fda.govmedex.com.bd Due to this limited renal clearance, azithromycin is generally considered safe for patients with renal failure, as it does not primarily depend on kidney filtration for elimination. medicalnewstoday.com
Studies have shown that the pharmacokinetics of azithromycin are not significantly affected by mild to moderate renal insufficiency. nih.govdroracle.ai In subjects with a glomerular filtration rate (GFR) of 10 to 80 mL/min, the mean maximum concentration (Cmax) and AUC showed minimal increases of 5.1% and 4.2%, respectively, compared to subjects with normal renal function (GFR >80 mL/min) after a single 1.0 g oral dose. fda.gov Therefore, for patients with mild to moderate renal impairment, the disposition of the drug is largely unchanged. nih.govdroracle.aiglobalrph.com
However, in cases of severe renal impairment (GFR <10 mL/min), caution is advised. fda.govmedex.com.bddroracle.ai In this population, the mean Cmax and AUC were observed to increase by 61% and 35%, respectively, compared to individuals with normal renal function. fda.govdroracle.ai Furthermore, studies in patients with hemodialysis-dependent kidney failure have indicated that azithromycin treatment, when compared to amoxicillin-based therapies, is associated with a higher relative and absolute risk of sudden cardiac death. nih.govkidneynews.org
| Degree of Renal Impairment | Change in Mean Cmax | Change in Mean AUC0-120 |
|---|---|---|
| GFR 10 to 80 mL/min | +5.1% | +4.2% |
| GFR <10 mL/min (End-Stage Renal Disease) | +61% | +35% |
Effects on Myasthenia Gravis
Myasthenia gravis (MG) is an autoimmune disorder characterized by muscle weakness resulting from impaired neuromuscular transmission. pharmacytimes.comescholarship.org Certain medications can exacerbate the symptoms of MG, and azithromycin, as a macrolide antibiotic, is recognized as a drug that should be used with caution in this patient population. mayoclinic.orgdroracle.ainih.gov
The use of azithromycin has been associated with the worsening of myasthenia gravis symptoms, including the potential to trigger a myasthenic crisis, a life-threatening condition involving severe muscle weakness and respiratory failure. droracle.airesearchgate.net The underlying mechanism is believed to involve the interference of macrolides with neuromuscular transmission. pharmacytimes.comdroracle.ainih.gov Evidence from case reports suggests that azithromycin may act at the presynaptic level of the neuromuscular junction, possibly by blocking the release of acetylcholine. researchgate.netnih.govscholaris.ca This hypothesis is supported by a case where a myasthenic crisis induced by intravenous azithromycin was rapidly reversed with the administration of intravenous calcium gluconate, which is known to potentiate the presynaptic release of acetylcholine. researchgate.netscholaris.ca
Clinical evidence for this association comes from various sources, including case reports and retrospective studies.
A 1996 case study reported a severe aggravation of MG in a 25-year-old female who developed leg weakness and respiratory distress one hour after taking 500 mg of azithromycin. nih.gov
Another case involved a 71-year-old male who developed progressive diplopia four days after being prescribed azithromycin for sinusitis, which unmasked a previously undiagnosed case of myasthenia gravis. escholarship.org
| Antibiotic | Total Episodes of Use | Episodes of MG Exacerbation | Exacerbation Frequency (%) |
|---|---|---|---|
| Azithromycin | 392 | 6 | 1.5% |
| Ciprofloxacin | 339 | 8 | 2.4% |
| Levofloxacin | 187 | 3 | 1.6% |
Therapeutic Potential Beyond Antimicrobial Action
Chronic Inflammatory Airway Diseases
The application of azithromycin (B1666446) dihydrate in managing a range of chronic inflammatory airway diseases has been a subject of extensive research. Its efficacy is believed to stem from its capacity to mitigate the persistent inflammation that characterizes these conditions, independent of its antimicrobial activity.
Cystic Fibrosis (CF) Pulmonary Exacerbations
In patients with cystic fibrosis, azithromycin has demonstrated a notable impact on pulmonary exacerbations. Studies have shown that long-term azithromycin therapy can lead to a modest improvement in respiratory function and a reduction in the risk of exacerbations. wikipedia.org Research indicates that azithromycin is associated with a significant decrease in the incidence of pulmonary exacerbations for up to six months. mdpi.com A meta-analysis revealed that azithromycin was associated with a lower risk and a reduced number of exacerbations. mdpi.com Specifically, one study found that azithromycin pretreatment could reduce rhinovirus replication in CF bronchial epithelial cells by seven-fold, potentially by amplifying the antiviral response. toku-e.comersnet.org This is significant as viral infections are often linked to pulmonary exacerbations in individuals with CF. ersnet.org While it boosts antiviral responses, it doesn't seem to prevent the pro-inflammatory responses induced by the virus. ersnet.org
| Study Outcome | Effect of Azithromycin | Citation |
| Pulmonary Exacerbations | Significant reduction in incidence for up to 6 months. | mdpi.com |
| Rhinovirus Replication in CF cells | Reduced by seven-fold with pre-treatment. | toku-e.comersnet.org |
| Lung Function (FEV1) | Modest improvement. | wikipedia.org |
| Exacerbation Risk | Reduced. | wikipedia.org |
Chronic Obstructive Pulmonary Disease (COPD)
For individuals with Chronic Obstructive Pulmonary Disease (COPD), particularly those with frequent exacerbations, long-term azithromycin treatment has been shown to be beneficial. dovepress.com Its effectiveness is attributed to the suppression of inflammatory processes. wikipedia.org Multiple studies and meta-analyses have concluded that azithromycin can reduce the frequency of acute exacerbations. f1000research.comresearchgate.net A retrospective observational study of severe COPD patients demonstrated that those treated with azithromycin had a significant reduction in the mean number of exacerbations per year. nih.gov Another prospective study found that continuous azithromycin treatment in severe COPD patients with frequent exacerbations led to a significant reduction in both exacerbations and hospitalizations. nih.gov This study also noted improvements in gas exchange and a decrease in certain inflammatory markers. nih.gov However, the benefits of treatment beyond one year are less clear, with some research suggesting the effect on exacerbation frequency may not persist. dovepress.com
| Research Finding | Result of Azithromycin Treatment | Citation |
| Frequency of Acute Exacerbations | Reduced in patients with frequent exacerbations. | f1000research.comresearchgate.net |
| Exacerbations in Severe COPD | Significant reduction in the mean number per year. | nih.gov |
| Hospitalizations in Severe COPD | Significant reduction. | nih.gov |
| Long-term Efficacy (>1 year) | May not show a persistent effect on exacerbation frequency. | dovepress.com |
Asthma
Azithromycin's role in asthma management is linked to its anti-inflammatory and potential antiviral properties. wikipedia.orgclinicaltrials.gov It is known to reduce chronic neutrophilic inflammation, a factor in asthma exacerbations, through its immunomodulatory effects. wikipedia.org A secondary analysis of the AMAZES clinical trial found that adults with persistent, uncontrolled asthma treated with azithromycin had a significantly higher rate of achieving clinical remission compared to those on placebo. nih.govpharmacist.com Specifically, 50.6% of patients in the azithromycin group achieved clinical remission versus 38.9% in the placebo group. nih.govpharmacist.com This effect was observed in both eosinophilic and non-eosinophilic asthma. nih.gov
| Study Metric | Azithromycin Group | Placebo Group | Citation |
| Clinical Remission Rate | 50.6% | 38.9% | nih.govpharmacist.com |
| Clinical Remission + Lung Function Criteria | 50.8% | 37.1% | nih.gov |
| Complete Remission | 23% | 13.7% | nih.gov |
Idiopathic Pulmonary Fibrosis (IPF)
In the context of Idiopathic Pulmonary Fibrosis (IPF), a progressive and fatal lung disease, the potential benefits of azithromycin are under investigation. nih.gov Observational studies have suggested a positive effect of azithromycin on mortality and hospitalization rates in IPF patients. medrxiv.org Research has shown that azithromycin can significantly reduce collagen secretion in fibroblasts from IPF patients. nih.gov It is also suggested that azithromycin may attenuate bleomycin-induced pulmonary fibrosis by reducing inflammatory cell infiltration, collagen deposition, and improving alveolar structure. frontiersin.org One study indicated that azithromycin treatment was associated with a reduction in the expression of pro-fibrotic genes. nih.gov Furthermore, azithromycin has been observed to cause sustained changes in the diversity and composition of the airway microbiota in individuals with IPF. medrxiv.org
| Research Focus | Finding with Azithromycin Treatment | Citation |
| Collagen Secretion in IPF Fibroblasts | Significantly reduced. | nih.gov |
| Bleomycin-Induced Pulmonary Fibrosis | Attenuated inflammatory cell infiltration and collagen deposition. | frontiersin.org |
| Airway Microbiota in IPF | Caused sustained changes in diversity and composition. | medrxiv.org |
| Outcome Measure | Effect of Azithromycin | Citation |
| Freedom from Exacerbation | Significantly improved. | nih.govspringermedizin.deresearchgate.net |
| Pulmonary Exacerbations | Reduced rate and number. | nih.govspringermedizin.deresearchgate.netbronchiectasisfoundation.org.nz |
| FEV1 | No significant impact demonstrated in several studies. | nih.govspringermedizin.deannalsmedres.org |
| Exacerbation Frequency in Children | Statistically significant decrease. | annalsmedres.org |
Diffuse Panbronchiolitis
Azithromycin has been shown to be an effective treatment for diffuse panbronchiolitis (DPB), a chronic inflammatory airway disease. nih.gov Retrospective studies have reported significant clinical improvement in patients with DPB following azithromycin therapy. nih.govnih.govresearchgate.net In one study of 51 patients, 27.5% were completely cured, and 70.6% showed some degree of symptom elimination. nih.govresearchgate.net The five-year survival rate in this cohort was 94.1%. nih.govresearchgate.net Another study involving 29 patients demonstrated that six months of azithromycin therapy led to rapid improvements in lung function, including FEV1.0% and FEV1.0/FVC, as well as improvements in radiological findings on high-resolution computed tomography (HRCT) scans. nih.govamegroups.org
| Study Finding | Result of Azithromycin Therapy in DPB | Citation |
| Clinical Outcome (51 patients) | 27.5% cured, 70.6% improved. | nih.govresearchgate.net |
| Five-Year Survival Rate | 94.1%. | nih.govresearchgate.net |
| Lung Function (29 patients) | Rapid improvements in FEV1.0% and FEV1.0/FVC. | nih.govamegroups.org |
| HRCT Scan Findings | Improvements in nodular shadows, bronchial dilation, and wall thickening. | nih.govamegroups.org |
Bronchiolitis Obliterans Syndrome (BOS)
Bronchiolitis obliterans syndrome (BOS) is a severe and often fatal form of chronic rejection in lung transplant recipients, characterized by inflammation and scarring of the small airways. atsjournals.org Recent research has highlighted the potential of azithromycin in managing this condition due to its anti-inflammatory and immunomodulatory properties. clinicaltrials.gov
Clinical studies have shown that azithromycin therapy can lead to significant improvements in lung function for some patients with BOS. atsjournals.orgbmj.comnih.gov In a pilot study, five out of six lung transplant recipients with BOS who received maintenance azithromycin therapy showed a significant improvement in their forced expiratory volume in one second (FEV1), a key measure of lung function. atsjournals.orgnih.gov The mean increase in the percentage of predicted FEV1 values in these patients was 17.1%. atsjournals.orgnih.gov Another randomized controlled trial demonstrated that azithromycin was superior to a placebo in improving FEV1 in patients with BOS. bmj.com
Prophylactic use of azithromycin has also been investigated to prevent the onset of BOS. A double-blind, randomized controlled trial found that the incidence of BOS was significantly lower in patients who received azithromycin prophylaxis compared to those who received a placebo (12.5% versus 44.2%). ersnet.org This study also noted that patients on azithromycin had better FEV1 over time and lower levels of airway neutrophilia and systemic C-reactive protein. ersnet.org
Table 1: Clinical Studies of Azithromycin in Bronchiolitis Obliterans Syndrome (BOS)
| Study Type | Key Findings | Reference |
| Pilot Study | 5 out of 6 patients showed a mean 17.1% improvement in predicted FEV1. atsjournals.orgnih.gov | atsjournals.orgnih.gov |
| Randomized Controlled Trial | Azithromycin was superior to placebo in improving FEV1. bmj.com | bmj.com |
| Prophylactic Trial | BOS occurred in 12.5% of the azithromycin group vs. 44.2% of the placebo group. ersnet.org | ersnet.org |
Other Inflammatory Conditions
Azithromycin's anti-inflammatory effects are being explored in a range of other conditions characterized by inflammation.
Rosacea is a chronic inflammatory skin condition. nih.gov Emerging evidence suggests that oxidative stress plays a significant role in its development. nih.govnih.gov Studies have shown that patients with rosacea have higher levels of reactive oxygen species (ROS) compared to healthy individuals. nih.gov
Azithromycin has demonstrated antioxidant properties that may be beneficial in treating rosacea. nih.govtandfonline.com A study evaluating the antioxidant effects of azithromycin in rosacea patients found that after four weeks of treatment, there was a statistically significant decrease in ROS levels in the skin. nih.govresearchgate.net This supports the theory that part of azithromycin's efficacy in treating rosacea is due to its ability to reduce oxidative stress. nih.govnih.gov Clinical studies have also reported significant improvement in inflammatory lesions in patients with papulopustular rosacea treated with oral azithromycin. nih.govnih.govactasdermo.org
Radiation-induced lung injury (RILI) is a common and serious complication of radiotherapy for thoracic cancers. spandidos-publications.comnih.gov The injury is characterized by a strong pro-inflammatory response. nih.govnih.govfrontiersin.org Azithromycin's immunomodulatory and anti-inflammatory properties make it a potential therapeutic agent for RILI. nih.govnih.govresearchgate.net
Preclinical studies in mice have shown that azithromycin can attenuate acute RILI. spandidos-publications.comspandidos-publications.comnih.gov In a mouse model, administration of azithromycin markedly alleviated lung injury, reduced levels of malondialdehyde (an indicator of oxidative damage), and decreased the concentration and gene expression of pro-inflammatory and pro-fibrotic cytokines such as IL-1β, IL-6, TNF-α, and TGF-β1. spandidos-publications.comspandidos-publications.comnih.gov Azithromycin's mechanisms in RILI are thought to include inhibiting inflammatory cell signaling pathways, altering macrophage polarization, and inhibiting neutrophil influx. nih.govfrontiersin.orgresearchgate.net
Table 2: Effects of Azithromycin in a Mouse Model of RILI
| Parameter Measured | Effect of Azithromycin Treatment | Reference |
| Lung Histopathology | Markedly alleviated acute injury | spandidos-publications.comspandidos-publications.com |
| Malondialdehyde (MDA) Levels | Significantly reduced | spandidos-publications.comspandidos-publications.com |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Down-regulated concentration and mRNA expression | spandidos-publications.comspandidos-publications.com |
| Pro-fibrotic Cytokine (TGF-β1) | Down-regulated concentration and mRNA expression | spandidos-publications.comspandidos-publications.com |
Acute lung injury (ALI) is a frequent and severe complication following major burn injuries, contributing to high rates of morbidity and mortality. researchgate.net Research in animal models suggests that azithromycin may have a protective effect. In a mouse model of thermal injury with subsequent infection, a single systemic dose of azithromycin administered shortly after the burn significantly reduced both local and systemic bacterial infection, particularly in the lungs. nih.gov The therapeutic effect was comparable to that of other antibiotics initiated later. nih.gov
Chronic Fatigue Syndrome (CFS) Research
Chronic Fatigue Syndrome (CFS), also known as Myalgic Encephalomyelitis (ME), is a complex illness with an unknown cause, though immune activation is often observed. nih.govnih.gov The immunomodulatory effects of azithromycin have led to its investigation as a potential treatment for CFS. nih.govnih.govspringermedizin.de
A retrospective analysis of clinical data from 99 CFS patients found that 58 (59%) reported a decrease in their symptoms after long-term use of azithromycin. nih.govspringermedizin.deresearchgate.net Interestingly, the patients who responded to the treatment had lower baseline levels of plasma acetylcarnitine. nih.govspringermedizin.deresearchgate.net The researchers hypothesized that the efficacy of azithromycin in these patients could be due to its modulating effect on a chronically activated immune system or that lower acetylcarnitine levels might indicate a reduced capacity to counter oxidative stress. nih.govnih.govspringermedizin.deresearchgate.net However, it is important to note that these findings are from an open-label, retrospective study and require confirmation in prospective, blinded studies. nih.govspringermedizin.de
Postpartum Infection Prevention
Puerperal sepsis is a major cause of maternal morbidity and mortality, especially in low-resource settings. fortunejournals.comfortunejournals.com Azithromycin's broad-spectrum antibiotic activity has led to its investigation as a prophylactic measure to prevent postpartum infections. fortunejournals.comfortunejournals.com
A large, multi-country clinical trial involving over 29,000 women who delivered vaginally found that a single oral dose of azithromycin reduced the risk of postpartum sepsis or death by one-third. respiratory-therapy.com Specifically, 1.6% of women who received azithromycin developed sepsis or died within six weeks of delivery, compared to 2.4% in the placebo group. respiratory-therapy.com
Systematic reviews and meta-analyses of randomized controlled trials have confirmed these findings, showing that prophylactic azithromycin significantly reduces the incidence of several postpartum infections in mothers, including:
Puerperal sepsis. nih.gov
Mastitis or breast abscess. nih.gov
Wound infection. nih.govnih.gov
Maternal fever. fortunejournals.com
While azithromycin prophylaxis is effective in reducing maternal infections, studies have not shown a significant impact on neonatal outcomes such as sepsis or mortality. fortunejournals.comnih.govnih.gov
Advanced Research Directions and Methodologies
Novel Drug Delivery Systems
In-situ gelling systems represent a promising approach for the sustained delivery of azithromycin (B1666446) dihydrate. These systems are administered as a solution and undergo a phase transition to a gel in response to physiological stimuli like temperature or pH. sphinxsai.combohrium.com This technology is particularly beneficial for localized therapies, such as in the eye or periodontal pocket, and for oral delivery to prolong gastric residence time. sphinxsai.combohrium.comnih.gov
Research has focused on thermo-sensitive and mucoadhesive in-situ gels. For instance, formulations using poloxamers (P407 and P188) have been investigated for ophthalmic delivery. bohrium.comtandfonline.com The addition of polymers like Carbopol 974P can increase the solubility of azithromycin and enhance the mucoadhesive properties of the gel, leading to prolonged precorneal residence time and improved drug bioavailability. tandfonline.com Studies have shown that these gelling systems can sustain drug release for up to 24 hours. nih.govtandfonline.com
In another approach, in-situ gels have been combined with other novel carriers, such as cubosomes (lipid liquid-crystalline nanoparticles). nih.gov These combination systems have demonstrated sustained release of azithromycin for 24 hours and have shown efficacy in animal models for treating periodontitis. nih.gov The gelling capacity and drug release are influenced by the concentration of polymers and other excipients. iajpr.com
Table 1: Research Findings on In-Situ Gelling Systems for Azithromycin Dihydrate
| Formulation Type | Polymers/Excipients | Key Findings | Reference |
| Ophthalmic In-Situ Gel | Poloxamer 407, Poloxamer 188, Carbopol 974P | Gelation temperature between 31.21–36.31°C; Sustained release over 24 hours; Increased drug bioavailability in rabbit tears. | tandfonline.com |
| Periodontal In-Situ Gel with Cubosomes | DL-α-monoolein (MO), Pluronic®F-127 | Sustained azithromycin release for 24 hours; Effective in treating periodontitis in rat models. | nih.gov |
| Floating In-Situ Gel | Gellan Gum, Calcium Carbonate | Gelation strength and floating time increased with higher concentrations of gellan gum and CaCO3; Showed sustained drug release. | iajpr.com |
Floating drug delivery systems (FDDS) are designed to remain in the stomach for an extended period, which can enhance the absorption of drugs with a narrow absorption window. sphinxsai.comptfarm.plresearchgate.net This is particularly relevant for azithromycin, as it can improve its bioavailability and be beneficial for treating local stomach infections like those caused by Helicobacter pylori. ptfarm.pl
These systems work by having a lower bulk density than gastric fluids, allowing them to float on the stomach contents. sphinxsai.com They can be formulated as floating microspheres or as part of an in-situ gelling system. sphinxsai.comptfarm.pl Research has shown that floating microspheres of azithromycin can be prepared using a solvent evaporation method, and their buoyancy can last for over 8 hours. ptfarm.pl The drug release from these systems can be controlled by altering the polymer concentration. ptfarm.pl
Floating in-situ gelling systems combine the benefits of both technologies. sphinxsai.comresearchgate.net These formulations are liquid upon administration and form a gel in the stomach, which then floats due to the inclusion of a gas-generating agent like calcium carbonate. researchgate.netresearchgate.net Studies have demonstrated that these systems can have a floating lag time of less than a minute and can float for more than 24 hours. researchgate.netresearchgate.net The drug release from these combination systems was found to follow a diffusion-controlled mechanism. sphinxsai.comresearchgate.net
Table 2: Characteristics of Azithromycin Dihydrate Floating Drug Delivery Systems
| System Type | Key Components | Buoyancy/Floating Time | Drug Release Profile | Reference |
| Floating Microspheres | - | Buoyancy of 45.52% to 68.71% at 8 hours | Sustained release over 8 hours | ptfarm.pl |
| Floating In-Situ Gel | Sodium Alginate, Xanthan Gum, Calcium Carbonate | Floating duration > 24 hours | Sustained release over 8 hours, decreasing with higher polymer concentration | researchgate.netresearchgate.net |
Vesicular nanosystems are lipid-based carriers that can encapsulate both hydrophilic and lipophilic drugs, offering advantages like improved solubility, sustained release, and enhanced penetration into tissues. nih.govmdpi.com For azithromycin dihydrate, which has poor aqueous solubility, these systems are a promising avenue for topical and other delivery routes. nih.govmdpi.com
Transethosomes are a type of ultradeformable vesicle containing phospholipids, ethanol, and an edge activator, which allows them to penetrate the deeper layers of the skin. nih.gov Research has shown that azithromycin-loaded transethosomes can enhance dermal delivery and improve antibacterial efficacy against Staphylococcus aureus. nih.govresearchgate.net These formulations have demonstrated superior skin penetration and accumulation compared to conventional liposomes. nih.gov
Liposomes , which are phospholipid vesicles, have also been extensively studied for azithromycin delivery. nih.govnih.gov They can improve the skin retention of azithromycin and can be formulated to provide prolonged drug release. nih.gov Co-delivery of azithromycin with other antimicrobial agents like nisin in liposomal formulations is also being explored to combat antimicrobial drug resistance. nih.gov
Niosomes , which are vesicles composed of non-ionic surfactants, are another cost-effective and stable alternative to liposomes for azithromycin delivery. mdpi.comnih.gov
Table 3: Comparative Features of Vesicular Nanosystems for Azithromycin Dihydrate
| Vesicular System | Composition | Key Advantages for Azithromycin Delivery | Reference |
| Transethosomes | Phospholipids, Ethanol, Edge Activator | Enhanced skin penetration and retention, improved antibacterial efficacy. | nih.gov |
| Liposomes | Phospholipids (e.g., Phosphatidylcholine) | Improved skin retention, prolonged drug release, potential for co-delivery of drugs. | nih.govnih.gov |
| Niosomes | Non-ionic Surfactants, Cholesterol | Cost-effective, stable, can encapsulate both hydrophilic and hydrophobic drugs. | mdpi.comnih.gov |
Nanoparticles are being extensively researched to overcome the limitations of conventional azithromycin formulations, particularly its poor solubility and bioavailability. mdpi.comnih.gov These submicron-sized carriers can enhance drug performance by increasing surface area and reactivity. nih.govmdpi.com
Solid Lipid Nanoparticles (SLNs) are a type of nanoparticle made from solid lipids, which are biodegradable and biocompatible. nih.govturkjps.org Studies have shown that formulating azithromycin dihydrate into SLNs can improve its dissolution rate. nih.gov The choice of surfactant, such as poloxamer 188, has been found to influence the characteristics of the nanoparticles. nih.gov
Polymeric nanoparticles have also been developed to provide controlled release and enhance the efficacy of azithromycin. farmaciajournal.com For example, nanoparticles made with Eudragit RL 100 have been shown to offer extended antibacterial effects. farmaciajournal.com Another approach involves synthesizing azithromycin nanoparticles using techniques like electrospinning with polymers such as polyvinylpyrrolidone, which has been reported to significantly increase solubility. researchgate.net These nanoparticles can then be incorporated into other delivery systems like hydrogels for localized applications, such as in dentistry. researchgate.net
Table 4: Research on Azithromycin Dihydrate Nanoparticle Formulations
| Nanoparticle Type | Materials Used | Key Research Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Poloxamer 188, Tween 20, Poloxamer 407 | Good entrapment efficiency and improved in vitro release; Poloxamer 188 showed better characteristics. | nih.gov |
| Polymeric Nanoparticles | Eudragit RL 100 | Provided controlled drug delivery and extended antibacterial effect. | farmaciajournal.com |
| Polymeric Nanoparticles in Hydrogel | Polyvinylpyrrolidone, Chitosan | Enhanced solubility by 40-fold; Sustained drug release over 48 hours in a hydrogel matrix. | researchgate.net |
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. mdpi.com These systems are particularly useful for improving the oral bioavailability of poorly water-soluble drugs like azithromycin. mdpi.comnih.govresearchgate.net The low oral bioavailability of azithromycin (around 37%) is partly attributed to its poor solubility and dissolution rate. mdpi.comnih.gov
Research has focused on developing both liquid (L-SEDDs) and solid (S-SEDDs) formulations of azithromycin. mdpi.comnih.gov S-SEDDs are created by solidifying liquid SEDDS using techniques like adsorption onto solid carriers. iajpr.com This approach offers the advantages of a solid dosage form, such as improved stability and handling. iajpr.com
Studies have shown that SEDDS can significantly enhance the dissolution of azithromycin. nih.goviajpr.com For example, one study found that over 90% of azithromycin was released from a liquid SEDDS formulation within 5 minutes, compared to just over 11% from the pure drug. mdpi.comnih.gov The solid version of this formulation also showed a marked improvement in dissolution. mdpi.comnih.gov The selection of oil, surfactant, and co-surfactant is critical to the performance of the SEDDS. iajpr.com
Table 5: Dissolution Performance of Azithromycin SEDDS Formulations
| Formulation | Drug Release after 5 min (in Distilled Water) | Key Excipients | Reference |
| Pure Azithromycin | 11.27% | - | mdpi.comnih.gov |
| Liquid SEDDS (L-F1(H)) | > 90% | Olive oil, Tween 80, Labrafil M 1944 CS | mdpi.comnih.gov |
| Solid SEDDS (S-F1(H)) | 52.22% | L-F1(H) adsorbed onto a solid carrier | mdpi.comnih.gov |
| Solid SEDDS (K3) | Good dissolution profile | Olive oil, Tween 80, Labrafil M 1944 CS, Kaolin | iajpr.com |
Targeted delivery strategies for azithromycin aim to concentrate the drug at the site of action, thereby increasing its efficacy and potentially reducing side effects. This is particularly important for treating intracellular infections and for local applications.
One of the key strategies involves leveraging the natural tendency of azithromycin to accumulate in phagocytic cells like macrophages. This property can be enhanced by using nanoparticle-based delivery systems, which are readily taken up by these cells. This "passive targeting" can be beneficial for treating infections where bacteria reside within host cells.
For localized infections, various formulations are being developed for direct application. For example, mucoadhesive buccal tablets of azithromycin dihydrate have been formulated for treating upper respiratory tract infections. rjptonline.org These tablets are designed to adhere to the buccal mucosa and provide sustained local release of the drug. rjptonline.org Similarly, for dental applications, hydrogels containing azithromycin nanoparticles are being developed for controlled local release in the treatment of conditions like periodontitis. researchgate.net Ophthalmic formulations, such as in-situ gels, are designed to increase the residence time of the drug on the ocular surface for treating bacterial conjunctivitis. tandfonline.com
Synthetic Chemistry and Structural Modification Studies
The azalide scaffold of azithromycin, characterized by a 15-membered macrocyclic lactone ring with a nitrogen atom incorporated at the 9a position, offers multiple sites for chemical modification. nih.govnih.gov This has spurred extensive research into synthesizing new derivatives to enhance antibacterial potency, broaden the spectrum of activity, and overcome bacterial resistance. nih.govnih.gov
The pursuit of novel azithromycin derivatives is a dynamic area of medicinal chemistry. The primary goals are to overcome the limitations of existing macrolides, particularly the challenge of bacterial resistance. nih.gov Key strategies involve modifications at the macrolactone ring, the desosamine (B1220255) sugar, and the cladinose (B132029) sugar. nih.govresearchgate.net
One notable class of new derivatives is the macrozones , which are hybrid compounds formed by conjugating azithromycin with thiosemicarbazones. nih.govnih.gov These conjugates have demonstrated promising in vitro antibacterial activity against both susceptible and some resistant bacterial strains. nih.govresearchgate.net The synthesis of these compounds often involves creating a linkage at the 4''-position of the cladinose sugar. researchgate.net For instance, 4''-tetrahydrofurfuryl macrozones have been developed and studied for their potential as next-generation antibacterial agents. nih.gov
Other synthetic approaches have focused on:
Modifications at the 4''-position: The 4''-hydroxyl group can be oxidized to a 4''-oxo group, which can then be converted to a 4''-amino or 4''-methylamino group via an oxime or epoxide intermediate, respectively. nih.gov Additionally, creating 4''-ester linked glycines has been used to tether quinolone side chains to the macrolide, resulting in hybrid molecules with potent activity against key respiratory pathogens. researchgate.net
Bridged Compounds: New, bridged compounds have been synthesized by creating substitutions on both the 9a-nitrogen and a hydroxyl group, or between two different hydroxyl groups. nih.gov
Glycosyl Derivatives: A series of 11,12-cyclic carbonate azithromycin-3-O-descladinosyl-3-O-carbamoyl glycosyl derivatives has been designed and synthesized. mdpi.com This process involves removing the L-cladinose sugar, protecting the 2'-hydroxyl group, and then introducing different glycosyl units at the 3-position. mdpi.com Many of these derivatives have shown significant antibacterial activity. mdpi.com
2'-Position Modifications: The 2'-hydroxyl group on the desosamine sugar is a highly reactive site. mdpi.com Reactions at this position, such as the formation of a 2'-phenylthiocarbonate derivative, have been explored. mdpi.com
These synthetic efforts highlight the versatility of the azithromycin scaffold for creating diverse new chemical entities with potentially improved therapeutic properties. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural modifications to the azithromycin molecule influence its biological activity. These studies guide the rational design of more effective derivatives. researchgate.netdovepress.com
Key findings from SAR studies on azithromycin and its derivatives include:
The Cladinose Sugar: Removal of the C-3 cladinose sugar generally leads to a reduction in antibacterial activity. service.gov.uk However, replacing the cladinose with other moieties, such as carbamoyl (B1232498) glycosyl groups, can yield compounds with significant activity. mdpi.com
The 4''-Position: Modifications at the 4''-position of the cladinose sugar have been a major focus. The synthesis of a series of C-4''-substituted azithromycins, including hybrids with quinolones, has led to a new class of antimicrobials with an improved spectrum and potency compared to the parent azithromycin. researchgate.net
The 11,12-Positions: The creation of 11,12-cyclic carbamates and carbazates has been explored. The activity of these derivatives is highly dependent on the nature of the substitution at these positions. service.gov.uk
Lipophilicity: For certain classes of macrolides, introducing lipophilic substituents can enhance potency, which is presumed to be due to improved passive permeation through the bacterial cell envelope. service.gov.uk
Hybridization: Combining azithromycin with other pharmacophores, like quinolones or thiosemicarbazones, has proven to be a successful strategy. nih.govresearchgate.net Macrozones, the conjugates of azithromycin and thiosemicarbazones, exhibit promising activity against resistant pathogens. nih.gov Similarly, merging azithromycin and quinolone structures in a design that is compatible with the SAR of both classes has resulted in derivatives with enhanced potency against Gram-positive and fastidious Gram-negative pathogens. researchgate.net
These studies provide a framework for the targeted synthesis of new azalides, balancing factors like ribosomal binding, cell permeability, and evasion of resistance mechanisms. researchgate.netservice.gov.uk
Analytical Techniques for Compound Characterization
A suite of advanced analytical techniques is essential for the structural elucidation, identification, and quantification of azithromycin dihydrate and its derivatives. These methods provide detailed information on molecular structure, purity, and physical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of azithromycin and its derivatives, revealing key features of their interaction with molecular receptors. nih.gov
1D ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of azithromycin shows characteristic signals for its complex structure, including the macrolactone ring and the desosamine and cladinose sugar moieties. researchgate.netresearchgate.net For example, a ¹H NMR spectrum of azithromycin in deuterochloroform (CDCl₃) clearly displays the signals corresponding to the different protons in the molecule. researchgate.net Spectra have been recorded using various solvents, including DMSO, and at different spectrometer frequencies, such as 600 MHz and 700 MHz. nih.govresearchgate.nethmdb.ca
LC-SPE/cryo NMR is a sophisticated hyphenated technique that combines the separation power of liquid chromatography (LC) with the structural elucidation capabilities of NMR. researchgate.netresearchgate.net The use of a solid-phase extraction (SPE) interface allows for the trapping and concentration of analytes from the LC eluent before they are transferred to the NMR spectrometer. researchgate.netmdpi.com This method significantly enhances sensitivity, especially when combined with a cryogenically cooled probe (cryo NMR), making it possible to identify and characterize components present in very low concentrations within complex mixtures, such as reaction byproducts or impurities. researchgate.netmdpi.com This methodology has been successfully employed for the rapid identification of components in 4″-tetrahydrofurfuryl macrozone reaction mixtures and for the screening and characterization of bioactive macrozone diastereomers. nih.govresearchgate.netnih.gov
The following table summarizes selected experimental data for the NMR characterization of Azithromycin.
| Technique | Solvent | Frequency | Key Observations | Reference |
|---|---|---|---|---|
| 1D ¹H NMR | CDCl₃ | 700 MHz | Spectrum acquired with TMS as internal standard, showing J-coupling information. | researchgate.net |
| 1D ¹H NMR | 100%_DMSO | 600 MHz | Experimental spectrum available in the Human Metabolome Database (HMDB). | hmdb.ca |
| LC-SPE/cryo NMR | N/A | N/A | Used for rapid structure determination of 4″-tetrahydrofurfuryl macrozone reaction mixture components. | nih.govresearchgate.net |
| LC-SPE/cryo NMR | N/A | N/A | Combined with MS/MS and molecular modeling to identify and characterize bioactive macrozone diastereomers. | nih.govmdpi.com |
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of azithromycin and for quantifying it in various matrices. When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and specific method for analysis. nih.govresearchgate.net
In LC-MS/MS analysis of azithromycin, electrospray ionization (ESI) in the positive ion mode is commonly used. nih.govnih.gov The precursor ion for azithromycin is typically observed at an m/z (mass-to-charge ratio) of approximately 749.5 or 749.6. nih.govnih.gov This precursor ion is then fragmented to produce characteristic product ions. A prominent product ion used for quantification is found at m/z 591.45 or 591.6. nih.govnih.gov For methods using a deuterated internal standard (azithromycin-d3 or azithromycin-d5), the transitions are monitored at m/z 752.4 → 594.4 or m/z 754.50 → 596.45, respectively. nih.govnih.gov
This technique has been validated for the determination of azithromycin in various biological samples, including human plasma and tears, demonstrating excellent sensitivity and linearity over wide concentration ranges. nih.govnih.gov The high throughput and specificity of LC-MS/MS make it a cornerstone for pharmacokinetic studies. nih.govresearchgate.net
The following table presents typical mass transition data used in LC-MS/MS methods for the quantification of Azithromycin.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Azithromycin | Positive ESI | 749.6 | 591.6 | nih.gov |
| Azithromycin | Positive ESI | 749.50 | 591.45 | nih.gov |
| Azithromycin-d3 (IS) | Positive ESI | 752.4 | 594.4 | nih.gov |
| Azithromycin-d5 (IS) | Positive ESI | 754.50 | 596.45 | nih.gov |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in azithromycin dihydrate and for studying its interactions with other substances, such as pharmaceutical excipients. jrespharm.comnih.gov The FTIR spectrum of pure azithromycin dihydrate displays characteristic absorption bands corresponding to its molecular structure. jrespharm.comturkjps.org
Key characteristic peaks observed in the FTIR spectrum of azithromycin dihydrate include:
A broad band corresponding to -OH stretching, often seen around 3648 cm⁻¹. researchgate.net
C-H stretching vibrations, typically appearing around 2971 cm⁻¹. jrespharm.comturkjps.org
A sharp peak for the C=O (ketone) group stretch, observed at approximately 1718 cm⁻¹. jrespharm.comturkjps.org
C-O-C (ether) stretching, which gives a characteristic peak around 1187 cm⁻¹. jrespharm.comturkjps.org
Attenuated Total Reflection (ATR)-FTIR is a variant of FTIR that simplifies sample handling, allowing for the analysis of solid powders directly without the need for preparing KBr disks. jrespharm.comnih.gov This technique has been widely used to assess the compatibility of azithromycin dihydrate with various pharmaceutical excipients. turkjps.orgnih.gov By comparing the spectra of the pure drug with that of a physical mixture, researchers can determine if any chemical interactions have occurred; the absence of significant shifts or the disappearance/appearance of peaks indicates compatibility. jrespharm.comturkjps.org ATR-FTIR has also been applied as a process analytical technology (PAT) tool to monitor the crystallization process of azithromycin, for instance, in quantifying the solution-mediated phase transition from monohydrate to dihydrate forms. acs.org
The following table lists the main vibrational bands observed in the FTIR spectrum of Azithromycin Dihydrate and their corresponding functional group assignments.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~2971 | C-H stretching | jrespharm.comturkjps.org |
| ~1718 | C=O (ketone) stretching | jrespharm.comturkjps.org |
| ~1187 | C-O-C (ether) stretching | jrespharm.comturkjps.org |
| ~1375 | C-H deformation (alkane) | turkjps.org |
| ~3648 | -OH stretching | researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique crucial for characterizing the solid-state properties of azithromycin dihydrate. DSC studies have revealed that azithromycin dihydrate exhibits complex thermal behavior. arabjchem.org When heated in a sealed pan, DSC thermograms typically show two endothermic peaks, although some samples may display a single peak. arabjchem.org One notable study observed a sharp endothermic fusion peak at 124.9°C, corresponding to the melting point of azithromycin dihydrate. nih.govresearchgate.net
Research has shown that the thermal behavior is variable and can be influenced by factors such as the manufacturing source. arabjchem.org The process of dehydration and melting often occur concurrently. nih.govresearchgate.net For instance, thermal analysis indicates a weight loss of approximately 2.6% at 100°C and 4.5% at 150°C. google.com Further investigations employing DSC have explored the phase transformations of azithromycin dihydrate crystals under varying temperatures, identifying a transformation from an orthorhombic to a new triclinic phase between 388–395 K. acs.org
| Parameter | Observation | Reference |
|---|---|---|
| Melting Point | Sharp endothermic peak at 124.9°C | nih.govresearchgate.net |
| Thermal Behavior | Variable, with one or two endothermic peaks | arabjchem.org |
| Weight Loss (TGA) | 2.6% at 100°C, 4.5% at 150°C | google.com |
| Phase Transformation | Orthorhombic to triclinic phase (388–395 K) | acs.org |
Spectrometric Methods (UV Spectroscopy)
UV spectrophotometry offers a simple, accurate, and sensitive method for the quantification of azithromycin dihydrate. One method involves the reaction of azithromycin dihydrate with concentrated sulfuric acid, which through a hydrolytic reaction at the glycosidic bond, produces a yellow aglycone solution with a maximum absorbance at 480 nm. impactfactor.org This method has demonstrated linearity in the concentration range of 20 to 60 μg/mL. impactfactor.org Another approach involves the oxidation of azithromycin with potassium permanganate (B83412) to liberate formaldehyde, which then reacts with acetyl acetone (B3395972) to form a yellow chromogen with an absorption maximum at 412 nm; this method is linear in the 10-75 µg/ml range. ijpsonline.com Other studies have identified a maximum absorbance (λmax) for azithromycin dihydrate at 208 nm in pH 6.8 phosphate (B84403) buffer, with linearity observed between 10-50 µg/ml. sudps.org
| Method | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (R²) | Reference |
|---|---|---|---|---|
| Reaction with H₂SO₄ | 480 | 20 - 60 | 0.9994 | impactfactor.org |
| Oxidation with KMnO₄ | 412 | 10 - 75 | 0.999 | ijpsonline.combanglajol.info |
| Phosphate Buffer (pH 6.8) | 208 | 10 - 50 | 0.997 | sudps.org |
Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS)
Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) is an emerging and powerful technique for the direct and sensitive detection of azithromycin. cdnsciencepub.com This method combines electrochemistry with SERS to enhance the detection of molecules. cdnsciencepub.com Research has demonstrated the successful use of EC-SERS for detecting azithromycin in synthetic wastewater. cdnsciencepub.comcdnsciencepub.com The process involves the use of silver nanoparticle-modified screen-printed electrodes. cdnsciencepub.comfourwaves.com By applying a potential, the azithromycin molecule is brought into close proximity with the nanostructured surface, significantly amplifying the Raman signal. cdnsciencepub.com Optimal detection of azithromycin in acidic aqueous conditions has been achieved at a cathodic potential of -0.3 V versus a silver/silver chloride electrode. cdnsciencepub.com The EC-SERS spectra of azithromycin are typically acquired using a 780 nm laser. cdnsciencepub.comcdnsciencepub.com This novel detection method shows promise for environmental monitoring and analysis of antibiotics in various matrices. cdnsciencepub.com
In Vitro and In Vivo Model Systems for Mechanistic Studies
Human Gingival Fibroblasts (HGFs): In vitro studies using HGFs have been instrumental in elucidating the anti-inflammatory properties of azithromycin. Research has shown that azithromycin can suppress the production of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and monocyte chemoattractant protein 1 (MCP-1), induced by Porphyromonas gingivalis lipopolysaccharide (LPS). toku-e.comnih.gov Interestingly, some studies have reported that azithromycin, in combination with LPS, can increase the gene expression of IL-6 and IL-8 in HGFs in a concentration-dependent manner, suggesting a modulatory role in the inflammatory response. nih.govmdpi.comresearchgate.net
Bronchial Epithelial Cells: Azithromycin has demonstrated significant effects on bronchial epithelial cells. It has been shown to enhance the bronchial epithelial barrier function, as evidenced by increased transepithelial electrical resistance (TEER). mdpi.comdiscovermednews.com This effect is more pronounced with azithromycin compared to other macrolides. mdpi.comdiscovermednews.com Furthermore, azithromycin can induce anti-viral responses in these cells, increasing the production of interferons and interferon-stimulated genes during rhinovirus infection, which in turn reduces viral replication. ersnet.org In cells from COPD patients, azithromycin has been found to augment rhinovirus-induced interferon expression to a greater extent than in cells from healthy individuals. nih.gov It also improves the phagocytosis of apoptotic bronchial epithelial cells by alveolar macrophages. ersnet.org
J774A.1 Cells: The murine macrophage-like cell line J774A.1 has been a valuable model for investigating the anti-inflammatory mechanisms of azithromycin. Studies have shown that azithromycin inhibits the synthesis of eicosanoids by interfering with cytosolic phospholipase A₂ (cPLA₂). nih.gov It also impairs the recycling of the Toll-like receptor 4 (TLR4), which has downstream effects on signaling pathways in LPS-stimulated cells. nih.gov Furthermore, research indicates that azithromycin can polarize J774 macrophages towards an M2 alternative-like phenotype, characterized by decreased expression of pro-inflammatory cytokines like IL-12 and IL-6. frontiersin.orgfrontiersin.org
Animal Models of Infection and Inflammation
Animal models have been crucial for evaluating the in vivo efficacy of azithromycin beyond its antibacterial activity. In a mouse model of viral bronchiolitis induced by Sendai Virus, azithromycin treatment attenuated weight loss and reduced the accumulation of inflammatory cells in the lungs. nih.gov Similarly, in a house dust mite (HDM)-induced asthmatic mouse model, azithromycin was shown to alleviate airway inflammation and mucus secretion. asm.org In rat models of inflammation, such as formaldehyde-induced arthritis and carrageenan-induced air pouch, azithromycin demonstrated significant anti-inflammatory activity, reducing inflammation size and leukocyte counts. biorxiv.org Furthermore, in a rat model of acute conjunctivitis induced by LPS, topical azithromycin significantly reduced clinical signs of inflammation. nih.gov Studies on a murine model of lung ischaemia-reperfusion injury also found that pretreatment with azithromycin reduced inflammation and oxidative stress. frontierspartnerships.org
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Mouse | Viral Bronchiolitis (Sendai Virus) | Attenuated weight loss and reduced pulmonary inflammation | nih.gov |
| Mouse | Asthma (House Dust Mite) | Alleviated airway inflammation and mucus secretion | asm.org |
| Rat | Formaldehyde-Induced Arthritis | Reduced inflammation size and attenuated histopathological signs | biorxiv.org |
| Rat | Carrageenan-Induced Air Pouch | Attenuated the increase in total leukocyte count in exudate | biorxiv.org |
| Rat | Acute Conjunctivitis (LPS) | Reduced clinical signs of ocular inflammation | nih.gov |
| Mouse | Lung Ischaemia-Reperfusion Injury | Reduced inflammation and oxidative stress | frontierspartnerships.org |
Computational Modeling and Docking Studies (e.g., Ribosomal Binding)
Computational modeling and molecular docking studies have provided invaluable atomic-level insights into the interaction of azithromycin with its primary target, the bacterial ribosome. These studies have revealed that azithromycin and its derivatives bind to the 50S ribosomal subunit within the peptide exit tunnel, in close proximity to the peptidyl transferase center. nih.gov The binding is primarily achieved through hydrogen bonds and van der Waals interactions. nih.gov
Docking studies have shown that azithromycin derivatives bind in the same pocket as erythromycin (B1671065). nih.gov Saturation Transfer Difference (STD) NMR experiments, which identify the parts of a ligand in close contact with a receptor, have confirmed that the desosamine sugar, the cladinose sugar, and specific methyl groups on the macrolactone ring are key binding epitopes for ribosomal interaction. nih.govmdpi.com These computational approaches, combined with experimental data, are crucial for understanding the structural basis of azithromycin's activity and for designing novel macrolide derivatives to combat bacterial resistance. nih.gov
Clinical Trial Design and Real-World Evidence Generation
The evaluation of azithromycin dihydrate has evolved, incorporating advanced clinical trial methodologies and leveraging real-world data (RWD) to generate robust real-world evidence (RWE). This shift allows for a more nuanced understanding of the drug's effectiveness and impact outside the controlled environment of traditional randomized controlled trials (RCTs).
Methodologies for generating RWE for azithromycin often involve the analysis of large observational datasets from electronic health records (EHRs), insurance claims, and patient registries. nih.gov These studies have been particularly prominent in assessing the use and outcomes of azithromycin in real-world clinical settings. nih.govmedrxiv.org For instance, during the COVID-19 pandemic, numerous observational studies and target trial emulations were conducted to rapidly evaluate the real-world effectiveness of azithromycin, often in combination with other drugs. medrxiv.orgmedrxiv.orgresearchgate.net A target trial emulation is a methodological approach that uses observational data to explicitly mimic the design and analysis of a hypothetical randomized trial. medrxiv.orgresearchgate.net This approach was used in a large retrospective cohort study in Peru, which analyzed nationwide healthcare data to emulate a target trial comparing azithromycin and other treatments to standard of care in hospitalized COVID-19 patients. medrxiv.orgresearchgate.net
The insights from RWE and observational studies have, in turn, informed the design of subsequent, more definitive clinical trials. The widespread off-label use and conflicting observational evidence for azithromycin in COVID-19, for example, highlighted the urgent need for large-scale, rigorous RCTs. ersnet.orgclinicaltrials.gov This led to the inclusion of azithromycin in large, pragmatic, and adaptive platform trials like the RECOVERY and PRINCIPLE trials in the UK. nih.govox.ac.uk
Key features of modern clinical trial designs for azithromycin include:
Pragmatic Trials: These trials are designed to evaluate the effectiveness of an intervention in real-life clinical practice. wisc.edunih.gov They often have broad inclusion criteria, compare the intervention to usual care, and collect data on a wide range of outcomes that are relevant to patients and healthcare providers. wisc.edu The AZMATICS trial, a pragmatic study on the use of azithromycin for persistent asthma, recruited patients from general practice-based research networks to ensure the results were generalizable to typical primary care patients. wisc.edu
Adaptive Designs: Adaptive trials allow for pre-planned modifications to the trial's design based on accumulating data from subjects in the trial. nih.govnih.govsoton.ac.uk This can include stopping the trial early for futility or success, re-estimating sample size, or, as seen in the AVENIR trial, changing the randomization allocation to favor more effective treatment strategies. nih.govsoton.ac.ukresearchgate.net The DAWn-AZITHRO trial was an adaptive clinical trial designed to assess if azithromycin added to standard of care could shorten time to discharge in hospitalized COVID-19 patients. nih.gov
Platform Trials: These trials evaluate multiple interventions against a common control group within a single master protocol. This infrastructure allows for interventions to be added or dropped over time as new evidence emerges. The RECOVERY trial is a prime example, where azithromycin was one of several potential treatments evaluated for hospitalized COVID-19 patients. nih.gov
Cluster-Randomized Trials: In these trials, groups of individuals (e.g., communities or villages) are randomized to different interventions. This design is particularly useful for evaluating public health interventions like the mass drug administration of azithromycin for reducing child mortality, as seen in the MORDOR and AVENIR trials in sub-Saharan Africa. soton.ac.ukcenterwatch.comclinicaltrials.gov These trials aimed to determine the efficacy of biannual mass azithromycin distribution in reducing all-cause child mortality. clinicaltrials.gov
The AVENIR trial in Niger is a notable example that combines several of these advanced designs. It is a cluster-randomized, placebo-controlled, double-masked, response-adaptive trial designed to determine the impact of age-based targeting of biannual azithromycin on mortality and antimicrobial resistance. nih.govsoton.ac.uk The adaptive nature of the trial allows for the randomization allocation to be updated based on interim mortality data, thus optimizing the study's ability to identify the most effective strategy while it is ongoing. soton.ac.uk This approach, informed by previous real-world evidence from the MORDOR I trial, demonstrates a sophisticated methodology for evidence generation in a public health context. clinicaltrials.gov
Research on Antibiotic Pollution and Environmental Impact
The widespread use of azithromycin in human and veterinary medicine has led to its emergence as an environmental pollutant of concern. nih.govwisc.educlinicaltrials.gov Research in this area focuses on its detection in various environmental compartments, its ecological effects, and its role in the proliferation of antibiotic resistance.
Azithromycin enters the environment primarily through the excretion of the unchanged drug and its metabolites in urine and feces, which then enter wastewater systems. wisc.edu Conventional wastewater treatment plants (WWTPs) often exhibit poor removal efficiencies for azithromycin, leading to its release into surface waters, rivers, and even marine environments. nih.govclinicaltrials.gov Other identified pathways include effluents from pharmaceutical manufacturing facilities, which can be significant point sources of pollution. soton.ac.uk
Table 1: Reported Environmental Concentrations of Azithromycin
| Environmental Matrix | Location | Reported Concentration | Citation |
|---|---|---|---|
| WWTP Influent | Lithuania | 11.9 - 593.8 ng/L | nih.gov |
| WWTP Influent | Bushehr, Iran (during COVID-19) | 145 - 896 ng/L | researchgate.net |
| WWTP Effluent | Italy | 130 ± 46 ng/L | wisc.edu |
| WWTP Effluent | Global (Mean) | 327 ng/L | clinicaltrials.gov |
| Surface Water | Italy | 7 ng/L | wisc.edu |
| River Water | Msunduzi River, South Africa | 4.29 µg/L | wisc.edu |
| Seawater | Persian Gulf (during COVID-19) | Mean of 9 ng/L | researchgate.net |
This table is interactive. Sort columns by clicking on the headers.
The persistence of azithromycin in aquatic environments is a significant concern. It is known to be slowly degraded and can remain active in water for several months. nih.govnih.gov Its presence, even at low concentrations, can have toxic effects on non-target organisms and contribute to the development of antibiotic-resistant bacteria. nih.govnih.gov
Research on the ecotoxicological effects of azithromycin has revealed impacts across different trophic levels:
Microalgae: Studies on species like Chlorella pyrenoidosa and Raphidocelis subcapitata have shown that azithromycin can inhibit growth, reduce chlorophyll (B73375) content, and impair photosynthesis. nih.govnih.gov For example, one study found that high concentrations (5-100 μg/L) of azithromycin inhibited the growth of C. pyrenoidosa, with a 96-hour half-maximal effective concentration (EC50) of 41.6 μg/L. nih.gov This can lead to oxidative stress and reduce the energy reserves of the algae. nih.gov
Fish: Azithromycin is considered genetically toxic to fish and has been reported to bioaccumulate in their tissues. wisc.edu It can cause damage to developmental, cardiovascular, and metabolic systems, as well as alter antioxidant and immune responses. wisc.edu
Bacteria: A primary environmental impact of azithromycin pollution is the selection and propagation of antibiotic resistance genes (ARGs). clinicaltrials.gov Effluents from manufacturing sites, in particular, have been shown to significantly increase the relative abundance of macrolide-resistance genes in receiving river sediments. soton.ac.uk The continuous release of even low concentrations of antibiotics into the environment creates a selective pressure that favors the growth of resistant bacterial strains and increases opportunities for the spread of ARGs. soton.ac.uk This poses a significant threat to public health by potentially rendering clinically important antibiotics ineffective. nih.gov
Risk assessments, which compare the measured environmental concentrations (MEC) or predicted environmental concentrations (PEC) to the predicted no-effect concentrations (PNEC), have frequently indicated a high risk to aquatic ecosystems from azithromycin. nih.govclinicaltrials.gov For example, a study in Lithuania found that the risk quotient for azithromycin in WWTP effluents was between 0.1 and 1, indicating a potential risk. nih.gov
Current research is also focused on developing advanced methods for the removal of azithromycin from wastewater. Techniques being investigated include advanced oxidation processes (AOPs) like photo-Fenton, adsorption using materials like biochar, and electrochemical surface-enhanced Raman spectroscopy for rapid detection. researchgate.netnih.govcenterwatch.comclinicaltrials.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Azithromycin dihydrate |
| Azithromycin |
| Placebo |
| Hydroxychloroquine |
| Chloroquine |
| Lopinavir |
| Ritonavir |
| Ivermectin |
| Doxycycline (B596269) |
| Remdesivir |
| Amoxicillin |
| Clarithromycin (B1669154) |
| Erythromycin |
| Spiramycin |
| Sulfamethoxazole |
| Ciprofloxacin |
| Norfloxacin |
| Ofloxacin |
| Metronidazole |
| Trimethoprim |
| Tetracycline |
| Roxithromycin |
| Colistin |
| Ampicillin |
| Cefazolin |
| Amoxicillin-clavulanic acid |
| Cefoxitin |
| Aztreonam |
| Imipenem |
| Chlordecone |
| Dexamethasone |
| Favipiravir |
| Vitamin A |
| Copper |
| Hydrogen peroxide |
| Potassium chloride |
| Cholesterol |
| Dopamine |
| DPPC (Dipalmitoylphosphatidylcholine) |
| DPPE (Dipalmitoylphosphatidylethanolamine) |
| SM (Sphingomyelin) |
常见问题
Q. What are the standard analytical techniques for characterizing azithromycin dihydrate’s solid-state forms, and how are they applied?
- Methodological Answer : Azithromycin dihydrate’s solid-state characterization typically involves:
- X-ray Diffraction (XRD) : Identifies crystalline phases by distinct peaks (e.g., dihydrate peaks at 2θ ≈ 9.3°–9.8° ). Pure crystalline forms exhibit high-intensity peaks (e.g., 4822 intensity at 2θ = 9.790°), while amorphous phases show broad peaks at 2θ = 19°–35° .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups and interactions. For example, azithromycin dihydrate’s FTIR bands include 2973.8 cm⁻¹ (C-H stretching) and 1050.8 cm⁻¹ (C-O-C ether linkage), while urea blends show combined spectral features .
- Differential Scanning Calorimetry (DSC) : Reveals thermal transitions. Azithromycin dihydrate exhibits a single endothermic peak (dehydration), contrasting with erythromycin dihydrate, which shows two peaks .
- Thermogravimetric Analysis (TGA) : Confirms hydrate stoichiometry by measuring weight loss during dehydration .
Q. How does azithromycin dihydrate’s molecular structure influence its pharmaceutical properties?
- Methodological Answer : Azithromycin dihydrate’s structure (C₃₈H₇₂N₂O₁₂·2H₂O, MW 785.0) includes a 15-membered macrolide ring with two water molecules . Key structural features impacting properties:
- Hydrophilicity : Water molecules enhance solubility but limit membrane permeability.
- Stability : The dihydrate form reduces hygroscopicity compared to anhydrous forms, critical for formulation stability .
- Bioactivity : The lactone ring binds to bacterial 50S ribosomal subunits, inhibiting protein synthesis . Structural modifications (e.g., cocrystallization with paracetamol) can alter dissolution rates and antibacterial efficacy .
Advanced Research Questions
Q. How can contradictions in thermal analysis data during dehydration studies be resolved?
- Methodological Answer : Discrepancies arise from experimental conditions (e.g., heating rates, pan configurations). For example:
- DSC : Azithromycin dihydrate may show a split endothermic peak due to sequential dehydration (dihydrate → sesquihydrate → anhydrate) under slow heating (1°C/min) .
- Variable-Temperature PXRD (VTPXRD) : Directly tracks structural changes. At 70°C, a new peak at 10.6° 2θ emerges, indicating sesquihydrate formation, while dihydrate peaks vanish by 100°C .
- Atomic Force Microscopy (AFM) : Provides nanoscale dehydration kinetics, complementing bulk DSC/PXRD data .
Q. What methodological approaches optimize azithromycin dihydrate’s dissolution rate in solid dispersions?
- Methodological Answer : Strategies include:
- Carrier Selection : Hydrophilic polymers (e.g., PEG 6000) or small molecules (e.g., urea) disrupt crystalline lattices. FTIR confirms absence of chemical interactions (e.g., preserved azithromycin bands at 1050.8 cm⁻¹ in solid dispersions) .
- Solvent Evaporation : Ensures homogenous dispersion. Drug content in formulations (e.g., F1–F9) ranges from 97.29% to 99.27%, validated by UV spectroscopy .
- Amorphization : Physical mixtures show lower crystallinity (PXRD intensity 1164 vs. 4822 for pure dihydrate), enhancing solubility .
Q. How can XRD quantify crystalline azithromycin dihydrate in amorphous matrices?
- Methodological Answer : Use the main XRD peak at 2θ ≈ 9.90° (specific to dihydrate) for quantification:
- Calibration Curve : Prepare standards with known dihydrate/amorphous ratios. Measure peak area vs. concentration .
- Limit of Detection (LOD) : At low concentrations (<5% crystalline), only the main peak is detectable, ensuring method specificity .
Q. How do stabilizers impact azithromycin dihydrate’s solubility in nanosuspensions?
- Methodological Answer : Stabilizers (e.g., poloxamers, lecithin) prevent particle aggregation via steric or electrostatic mechanisms. Key parameters:
- Hydrophilic-Lipophilic Balance (HLB) : Optimal HLB (e.g., 18–23) enhances wetting and dispersion.
- Cryoprotectants : Mannitol or trehalose maintain stability during lyophilization .
Data Analysis and Experimental Design
Q. How to validate azithromycin dihydrate’s identity and purity per pharmacopeial standards?
- Methodological Answer : Follow USP guidelines:
- Infrared Spectroscopy : Match sample and reference spectra (197K). Dissolve in methanol, dry, and re-analyze if discrepancies occur .
- HPLC-PDA : Quantify azithromycin (945–1030 µg/mg) and related substances.
- Water Content : Karl Fischer titration confirms dihydrate stoichiometry (theoretical 4.6% water) .
Q. What are the implications of azithromycin dihydrate’s dehydration kinetics on formulation storage?
- Methodological Answer : Dehydration below 60°C is minimal (PXRD stability), but at >70°C, sesquihydrate forms, altering bioavailability. Storage recommendations:
- Temperature : <25°C to prevent phase transitions.
- Packaging : Moisture-resistant containers to avoid hydrate-anhydrate cycling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
